RMC-4998
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C57H74N8O7 |
|---|---|
分子量 |
983.2 g/mol |
IUPAC名 |
(2S)-2-[(5S)-7-[4-(dimethylamino)-4-methylpent-2-ynoyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]-N-[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]-3-methylbutanamide |
InChI |
InChI=1S/C57H74N8O7/c1-12-63-46-21-20-40-32-42(46)43(50(63)41-18-14-26-58-48(41)37(4)71-11)33-55(5,6)35-72-53(69)44-19-15-27-65(60-44)52(68)45(31-38-16-13-17-39(40)30-38)59-51(67)49(36(2)3)64-29-25-57(54(64)70)24-28-62(34-57)47(66)22-23-56(7,8)61(9)10/h13-14,16-18,20-21,26,30,32,36-37,44-45,49,60H,12,15,19,24-25,27-29,31,33-35H2,1-11H3,(H,59,67)/t37-,44-,45-,49-,57-/m0/s1 |
InChIキー |
VYZILERTWJIGRC-DOESOIHZSA-N |
異性体SMILES |
CCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)[C@H](C)OC)(C)C)NC(=O)[C@H](C(C)C)N7CC[C@@]8(C7=O)CCN(C8)C(=O)C#CC(C)(C)N(C)C |
正規SMILES |
CCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)C(C)OC)(C)C)NC(=O)C(C(C)C)N7CCC8(C7=O)CCN(C8)C(=O)C#CC(C)(C)N(C)C |
製品の起源 |
United States |
Foundational & Exploratory
The Formation and Therapeutic Interruption of the RMC-4998:CYPA:KRAS G12C Tri-Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS oncogene, particularly with the G12C mutation, has long been considered an intractable target in cancer therapy. The advent of novel therapeutic strategies, such as the development of RMC-4998, has opened new avenues for targeting this previously "undruggable" protein. This compound operates through a unique mechanism of action, inducing the formation of a ternary complex with the intracellular chaperone protein Cyclophilin A (CYPA) and the GTP-bound, active state of KRAS G12C. This in-depth technical guide elucidates the core principles of this tri-complex formation, presents key preclinical data, details the experimental protocols used to characterize this interaction, and provides visual representations of the associated signaling pathways and workflows.
Introduction to this compound and the Tri-Complex Strategy
This compound is a potent and selective inhibitor of the KRAS G12C mutant. Unlike first-generation KRAS G12C inhibitors that target the inactive, GDP-bound state, this compound is a "molecular glue" that selectively recognizes the active, GTP-bound conformation of KRAS G12C[1][2]. Its mechanism relies on the recruitment of the abundant cellular chaperone, Cyclophilin A (CYPA), to create a novel protein-protein interface that sequesters and inactivates KRAS G12C[3]. This tri-complex formation sterically hinders the interaction of KRAS G12C with its downstream effectors, thereby inhibiting oncogenic signaling pathways. This compound serves as a crucial preclinical tool compound that has paved the way for the clinical development of RMC-6291, a drug candidate with a similar mechanism of action[4][5].
Mechanism of Tri-Complex Formation
The formation of the this compound:CYPA:KRAS G12C tri-complex is a multi-step process that leverages both non-covalent and covalent interactions.
-
Binding to CYPA: this compound first binds to CYPA, inducing a conformational change in the chaperone protein. This creates a novel, or "neomorphic," surface on CYPA that has a high affinity for the Switch II region of active KRAS G12C[3].
-
Recognition of Active KRAS G12C: The this compound:CYPA binary complex then specifically recognizes and binds to the GTP-bound conformation of KRAS G12C. This interaction is highly selective for the active state of the oncoprotein[1][2].
-
Covalent Engagement: Upon binding, a reactive ynamide warhead on this compound forms a covalent bond with the cysteine residue at position 12 of KRAS G12C. This covalent linkage locks the tri-complex in a stable, inhibitory state[3].
-
Inhibition of Downstream Signaling: The stable tri-complex physically obstructs the binding of KRAS G12C to its downstream effectors, such as RAF, PI3K, and RAL GDS. This leads to the potent suppression of the MAPK (ERK), PI3K/AKT/mTOR, and RAL signaling pathways, ultimately resulting in the inhibition of tumor cell growth and proliferation[6][7].
Figure 1: Mechanism of this compound induced tri-complex formation and inhibition of KRAS G12C signaling.
Quantitative Data Summary
The preclinical characterization of this compound has generated significant quantitative data that underscores its potency and selectivity. The following tables summarize key findings from various in vitro and in vivo studies.
| Assay | Metric | Value | Cell Line / Conditions | Reference |
| Tri-Complex Formation | IC50 | 28 nM | KRAS G12C-CYPA | [6] |
| ERK Signaling Inhibition | IC50 | 1-10 nM | KRAS G12C mutant cells | [6] |
| Cell Viability (NSCLC) | IC50 | Potent (specific values vary by cell line) | H358, H2122, LU65 | [7] |
| In Vivo Tumor Growth Inhibition | Dose | 10-200 mg/kg, daily oral | NCI-H358 xenografts | [1] |
Table 1: In Vitro and In Vivo Potency of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the formation and functional consequences of the this compound:CYPA:KRAS G12C tri-complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Tri-Complex Formation
This assay is used to quantify the formation of the tri-complex in a biochemical setting.
-
Reagents:
-
Recombinant human KRAS G12C protein (tagged, e.g., with His)
-
Recombinant human CYPA protein
-
This compound
-
TR-FRET donor-labeled antibody against the KRAS tag (e.g., anti-His-Europium)
-
TR-FRET acceptor-labeled antibody or reagent that binds CYPA
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)
-
GTPγS (non-hydrolyzable GTP analog)
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add KRAS G12C pre-loaded with GTPγS, CYPA, and the this compound dilution series.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate for another period (e.g., 30-60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot against the this compound concentration to determine the IC50 value for tri-complex formation.
-
Figure 2: Experimental workflow for the TR-FRET based tri-complex formation assay.
Western Blot Analysis of ERK Phosphorylation
This method is used to assess the inhibitory effect of this compound on the MAPK signaling pathway in cancer cells.
-
Cell Culture and Treatment:
-
Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
-
Cell Seeding: Seed KRAS G12C mutant and wild-type cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the signal (luminescence) according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the drug concentration to determine the IC50 value.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject KRAS G12C mutant cancer cells (e.g., NCI-H358) into the flanks of the mice.
-
Treatment: When tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) daily at various doses. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition.
Conclusion
This compound represents a landmark achievement in the quest to target KRAS-driven cancers. Its innovative mechanism of inducing a tri-complex with CYPA and active KRAS G12C provides a powerful and selective means of inhibiting oncogenic signaling. The data and protocols presented in this guide offer a comprehensive overview of the core science behind this compound and provide a foundation for further research and development in this exciting area of cancer therapy. The insights gained from the study of this compound are instrumental in advancing the clinical development of its successor, RMC-6291, and in the broader effort to develop novel therapies for a range of "undruggable" targets.
References
- 1. Item - Supplementary Methods from Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. Item - Supplementary Methods from Cell Typeâspecific Adaptive Signaling Responses to KRASG12C Inhibition - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
RMC-4998: A Technical Guide to Targeting the GTP-Bound State of KRASG12C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), locks KRAS in a constitutively active, GTP-bound state, driving oncogenic signaling and tumor proliferation. While inhibitors targeting the inactive, GDP-bound state of KRASG12C have shown clinical promise, the emergence of resistance underscores the need for alternative therapeutic strategies. RMC-4998 is a first-in-class, orally active, covalent inhibitor that uniquely targets the active, GTP-bound conformation of KRASG12C. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical data, and key experimental methodologies. This compound serves as a preclinical tool compound representative of the clinical candidate RMC-6291.[1][2][3][4]
Mechanism of Action: A Tri-Complex Approach
This compound employs a novel mechanism of action by inducing the formation of a stable ternary complex between the abundant intracellular chaperone protein, cyclophilin A (CYPA), and the GTP-bound KRASG12C mutant.[5][6][7] This tri-complex sterically hinders the interaction of KRASG12C with its downstream effectors, such as RAF, thereby inhibiting oncogenic signaling.[6][8] A critical feature of this compound is its ability to directly engage the active form of the oncoprotein, a mechanism that circumvents resistance pathways associated with increased KRAS-GTP loading that can limit the efficacy of inhibitors targeting the inactive state.[6][9]
Preclinical Data Summary
The preclinical activity of this compound has been evaluated in a range of in vitro and in vivo models, demonstrating potent and selective inhibition of KRASG12C-mutant cancer cells.
In Vitro Activity
This compound exhibits potent inhibition of cell proliferation and downstream signaling in KRASG12C-mutant cancer cell lines.
| Assay Type | Metric | Value | Cell Line(s) / Conditions | Reference(s) |
| Biochemical Assay | IC50 (ternary complex formation) | 28 nM | Cell-free with CYPA and KRASG12C | [5] |
| kinact/KI | 272,000 M⁻¹s⁻¹ | Cell-free | [1] | |
| Cellular Assays | ||||
| Cell Proliferation | Mean IC50 | 0.28 nM | KRASG12C mutant cells | [1] |
| IC50 | 0.28 nM | H358 | [5] | |
| ERK Signaling Inhibition | IC50 Range | 1 - 10 nM | KRASG12C mutant cancer cell models | [6] |
In Vivo Efficacy
In vivo studies using xenograft models of KRASG12C-mutant cancers have demonstrated significant anti-tumor activity of this compound, both as a single agent and in combination therapies.
| Animal Model | Treatment Regimen | Outcome | Reference(s) |
| Monotherapy | |||
| NCI-H358 Xenograft | 10-200 mg/kg, p.o., daily for 28 days | Dose-dependent tumor regressions and inhibition of ERK phosphorylation. | [5] |
| NSCLC Mouse Model | 80 mg/kg, p.o., daily for 4 weeks | Promoted tumor regression. | [5] |
| Sotorasib-Resistant LU65 Xenograft | 100 mg/kg, p.o., daily | Induced tumor regression and inhibited ERK phosphorylation. | [5] |
| Combination Therapy | |||
| 3LL-ΔNRAS Lung Tumors | 100 mg/kg this compound + 30 mg/kg RMC-4550 (SHP2i), daily for 8 days | Altered the tumor microenvironment myeloid cell-landscape. | [10] |
| 3LL-ΔNRAS Subcutaneous Tumors | 100 mg/kg this compound + 30 mg/kg RMC-4550 (SHP2i) ± ICB | Sensitized tumors to immunotherapy. | [11] |
| KPARG12C Orthotopic Tumors | 100 mg/kg this compound + 30 mg/kg RMC-4550 (SHP2i) ± anti-PD-1, daily for 2 weeks | Increased survival and complete responses. | [12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of KRASG12C inhibitors like this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
KRASG12C mutant and wild-type cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using appropriate software.
Western Blot Analysis of ERK Phosphorylation
This method is used to assess the inhibition of the MAPK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
KRASG12C mutant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer system
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Treat cultured KRASG12C mutant cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibody against p-ERK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Densitometry: Quantify band intensities and normalize the p-ERK signal to the total ERK signal.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., nu/nu)
-
KRASG12C mutant cancer cell line (e.g., NCI-H358)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound or vehicle control orally, once daily, at the specified dose.[5]
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot for p-ERK).
-
Data Analysis: Calculate tumor growth inhibition (TGI).
Signaling Pathway Visualization
The KRAS signaling cascade is a complex network of protein interactions that regulate cell fate. This compound intervenes at a critical point in this pathway.
Conclusion
This compound represents a significant advancement in the development of KRASG12C-targeted therapies. Its unique mechanism of inhibiting the active, GTP-bound state of the oncoprotein offers the potential to overcome resistance mechanisms that limit the efficacy of existing inhibitors. The potent preclinical anti-tumor activity of this compound, both as a monotherapy and in combination, provides a strong rationale for the clinical development of its representative compound, RMC-6291. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this promising class of therapeutics.
References
- 1. This compound (RM-029) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revolution Medicines Announces Publication Demonstrating Robust Anti-Tumor Activity of RAS(ON) Inhibitors in Preclinical Models of Refractory KRAS-Mutated Non-Small Cell Lung Cancer | Revolution Medicines [ir.revmed.com]
- 4. Revolution Medicines Announces Publication Demonstrating Robust Anti-Tumor Activity of RAS(ON) Inhibitors in Preclinical Models of Refractory KRAS-Mutated Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
RMC-4998: A Technical Deep Dive into its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMC-4998 is a pioneering covalent inhibitor that selectively targets the active, GTP-bound state of the KRASG12C mutant protein. This document provides a comprehensive technical overview of the downstream signaling pathways modulated by this compound. Through an in-depth analysis of preclinical data, we delineate its mechanism of action, its effects on key oncogenic signaling cascades, and the quantitative impact on cancer cell proliferation and tumor growth. This guide summarizes crucial data in structured tables, provides detailed experimental methodologies for key assays, and utilizes visualizations to illustrate complex biological processes and experimental designs.
Introduction: Targeting the "ON" State of KRASG12C
The discovery of small molecules capable of inhibiting the KRASG12C mutant has marked a significant breakthrough in oncology. This compound distinguishes itself by forming a tri-complex with cyclophilin A (CYPA) and the GTP-bound, active form of KRASG12C[1][2]. This "molecular glue" approach effectively sequesters the oncoprotein, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling. This mechanism of targeting the active "ON" state offers a distinct therapeutic strategy compared to inhibitors that target the inactive GDP-bound "OFF" state.
Core Mechanism of Action
This compound operates as a covalent inhibitor, forming a stable tri-complex with KRASG12C-GTP and the ubiquitous cellular chaperone, cyclophilin A. This interaction sterically hinders the association of KRASG12C with its downstream effector proteins, leading to the suppression of multiple signaling cascades critical for tumor cell survival and proliferation.
Impact on Downstream Signaling Pathways
This compound primarily affects the MAPK and PI3K/AKT/mTOR signaling pathways, both of which are critical drivers of cell growth, proliferation, and survival in KRAS-mutant cancers.
MAPK Pathway Inhibition
The primary downstream target of RAS proteins is the RAF-MEK-ERK signaling cascade, also known as the MAPK pathway. This compound's inhibition of KRASG12C leads to a potent and sustained suppression of this pathway.
Preclinical studies have demonstrated that this compound inhibits ERK signaling in KRASG12C mutant cancer cell models with an IC50 ranging between 1 and 10 nM.[3] However, a phenomenon known as ERK pathway reactivation or "rebound" can occur at later time points (24-48 hours) due to feedback mechanisms.[1][4]
PI3K/AKT/mTOR Pathway Attenuation
In addition to the MAPK pathway, KRAS can also activate the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth, metabolism, and survival. This compound treatment has been shown to attenuate signaling through this pathway.
References
- 1. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Critical Role of Cyclophilin A in the Activity of RMC-4998: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy has been significantly advanced by the development of molecules capable of inhibiting previously "undruggable" targets. One of the most notable breakthroughs has been the successful targeting of KRAS, a frequently mutated oncogene. RMC-4998 represents a pioneering approach in this field, employing a novel mechanism of action that is critically dependent on the ubiquitous cellular chaperone, cyclophilin A (CypA). This technical guide provides an in-depth exploration of the integral role of CypA in the therapeutic activity of this compound, a preclinical tool compound that has paved the way for clinical candidates like RMC-6291. We will delve into the molecular mechanism, present key quantitative data, outline experimental protocols, and visualize the intricate signaling and experimental workflows.
The Tri-Complex: A Novel Mechanism of Action
This compound operates as a "molecular glue," inducing the formation of a stable ternary complex between cyclophilin A and the active, GTP-bound form of the KRAS G12C mutant protein.[1][2][3][4] This novel mechanism of action effectively remodels the surface of CypA, creating a neomorphic interface with a high affinity and selectivity for KRAS G12C in its oncogenic "ON" state.[1][3][5] The formation of this CYPA:this compound:KRAS G12C tri-complex sterically hinders the interaction of KRAS G12C with its downstream effector proteins, such as RAF, thereby inhibiting the oncogenic signaling cascades that drive tumor growth.[1][6]
Crucially, cyclophilin A is not a passive scaffold in this interaction; it is an indispensable component for the inhibitory activity of this compound.[1] Neither this compound nor CypA alone can bind to KRAS G12C.[1] This dependency highlights a unique therapeutic strategy that hijacks a cellular protein to target a cancer-causing mutant. The tri-complex is highly stable, with a half-life exceeding eight hours, ensuring sustained inhibition of oncogenic signaling.[1]
Signaling Pathway of this compound Action
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data that underscore its potency and selectivity. The following tables summarize key findings from various studies.
| Parameter | Cell Line(s) | Value | Reference |
| IC50 for ERK Signaling Inhibition | KRAS G12C Mutant Cancer Cells | 1 - 10 nM | [1] |
| Selectivity Index (IC50 non-G12C / IC50 G12C) | Cancer Cell Line Panel | > 13,500 | [1] |
| Tri-Complex Half-Life (in vitro) | Biochemical Assays | > 8 hours | [1] |
| Tri-Complex Half-Life (cellular) | Cellular Experiments | > 8 hours | [1] |
Table 1: In Vitro Potency and Selectivity of this compound
| Model | Treatment | Outcome | Reference |
| Human Lung Cancer Cell Line-Derived Xenograft | RMC-6291 (optimized from this compound) | Near complete tumor regression | [3] |
| Patient-Derived Xenograft Models (Lung & Colorectal) | RMC-6291 | Potent antitumor activity | [3] |
Table 2: In Vivo Antitumor Activity
Key Experimental Protocols
The elucidation of this compound's mechanism of action and its dependence on cyclophilin A has been supported by a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Tri-Complex Formation and Structural Analysis (X-ray Crystallography)
Objective: To determine the three-dimensional structure of the CYPA:this compound:KRAS G12C tri-complex and visualize the neomorphic interface.
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12C (residues 1-169) and human cyclophilin A are expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Nucleotide Loading: KRAS G12C is loaded with a non-hydrolyzable GTP analog, such as GMPPNP, to stabilize it in the active state.
-
Complex Formation: Purified CypA, GMPPNP-loaded KRAS G12C, and this compound are incubated together in a stoichiometric ratio to allow for tri-complex formation.
-
Crystallization: The purified tri-complex is subjected to crystallization screening using various buffer conditions, precipitants, and temperatures.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals. The structure is then solved and refined to high resolution to reveal the detailed molecular interactions between this compound, CypA, and KRAS G12C.[1]
Effector Protein Dissociation Assay (Biochemical)
Objective: To quantify the ability of the CYPA:this compound complex to disrupt the interaction between KRAS G12C and its downstream effectors.
Methodology:
-
Protein Immobilization: Biotinylated, GMPPNP-loaded KRAS G12C is immobilized on streptavidin-coated biosensors or plates.
-
Effector Binding: A purified effector protein, such as the RAS-binding domain (RBD) of BRAF, is introduced to bind to the immobilized KRAS G12C.
-
Tri-Complex Introduction: A pre-formed complex of CypA and this compound is added at varying concentrations.
-
Dissociation Measurement: The dissociation of the effector protein from KRAS G12C is measured in real-time using techniques like biolayer interferometry (BLI) or surface plasmon resonance (SPR). The concentration-dependent dissociation provides a quantitative measure of the tri-complex's inhibitory activity.[1]
Cellular Target Engagement and Signaling Inhibition (Western Blot)
Objective: To assess the inhibition of downstream KRAS signaling pathways in cancer cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: KRAS G12C mutant cancer cell lines (e.g., H358, H23) are cultured to a specified confluency. The cells are then treated with a dose range of this compound or a vehicle control (DMSO) for various time points.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and other signaling proteins of interest. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate. The band intensities are quantified to determine the level of p-ERK inhibition.[1][7]
Experimental Workflow for Assessing this compound Activity
Conclusion
The activity of this compound is fundamentally defined by its interaction with cyclophilin A. This molecular glue harnesses the cellular machinery to create a potent and selective inhibitor of the active KRAS G12C oncoprotein. By inducing the formation of a stable tri-complex, this compound effectively shutters oncogenic signaling, leading to antitumor effects. The indispensable role of CypA in this process represents a paradigm shift in inhibitor design, moving beyond simple occupancy of active sites to the creation of novel protein-protein interactions. The preclinical success of this strategy, embodied by this compound and its clinical successor RMC-6291, provides a strong rationale for the continued exploration of cyclophilin A-dependent molecular glues in the development of therapies for RAS-addicted cancers and other challenging diseases.
References
- 1. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revolution Medicines Announces Publication Describing Molecular Basis of Tri-Complex Inhibitors Targeting Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 6. Bifunctional Small Molecule Ligands of K-Ras Induce Its Association with Immunophilin Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
RMC-4998: A Preclinical Technical Guide to a Novel KRASG12C(ON) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in a significant portion of human cancers. The KRASG12C mutation, in particular, has been a focus of targeted therapy development. RMC-4998 is a preclinical tool compound that represents a novel class of KRASG12C inhibitors. Unlike inhibitors that target the inactive, GDP-bound state of KRAS, this compound is a covalent inhibitor that selectively targets the active, GTP-bound (ON) state. This is achieved through an innovative mechanism involving the formation of a ternary complex with the intracellular chaperone protein, Cyclophilin A (CYPA), and the activated KRASG12C mutant. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, serving as a resource for researchers utilizing this compound in their studies.
Mechanism of Action
This compound functions as a "molecular glue," inducing a novel protein-protein interaction between CYPA and KRASG12C(GTP). The compound first binds to CYPA, creating a new molecular surface on the chaperone protein. This binary complex then has a high affinity for the active, GTP-bound conformation of KRASG12C. The interaction is further stabilized by the covalent modification of the Cysteine-12 residue on KRAS by this compound. This tri-complex formation sterically hinders the interaction of KRASG12C with its downstream effectors, thereby inhibiting oncogenic signaling.
Structural basis of RMC-4998 selectivity for KRAS G12C
An In-depth Technical Guide on the Structural Basis of RMC-4998 Selectivity for KRAS G12C
Abstract
The KRAS oncogene, particularly the G12C mutation, represents a critical target in cancer therapy. While first-generation inhibitors targeting the inactive, GDP-bound state of KRAS G12C have shown clinical success, challenges such as resistance have emerged. This compound is a novel inhibitor that operates via a distinct mechanism, selectively targeting the active, GTP-bound state of KRAS G12C (KRASG12C(ON)). This is achieved through an innovative "molecular glue" approach, where this compound first binds to the abundant intracellular chaperone protein, cyclophilin A (CypA). This binary complex then acts as a high-affinity binder for KRASG12C(ON), forming a stable tri-complex that blocks downstream signaling. This guide elucidates the structural and molecular underpinnings of this compound's unique selectivity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: Targeting the Active State of KRAS G12C
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways controlling cell growth, differentiation, and survival.[1] Mutations in KRAS are among the most common drivers of human cancers, locking the protein in a constitutively active, GTP-bound state, which leads to uncontrolled cell proliferation.[1][2]
The G12C mutation, where glycine is substituted by cysteine at codon 12, created a unique opportunity for therapeutic intervention. First-generation inhibitors, such as sotorasib and adagrasib, were designed to covalently bind to this mutant cysteine, but critically, they only recognize the inactive, GDP-bound (OFF) state of KRAS G12C.[1][3] Their efficacy is therefore limited by the rate of GTP hydrolysis.[4]
This compound represents a paradigm shift by directly targeting the oncogenic, GTP-bound (ON) state.[5][6] It functions as a molecular glue, forming a tri-complex with cyclophilin A (CypA) and KRASG12C(ON).[1] This mechanism allows for rapid and potent inhibition, independent of the nucleotide hydrolysis cycle, and provides a strategy to overcome resistance mechanisms associated with increased levels of KRAS-GTP.[4][7]
The Tri-Complex Mechanism of Action
The inhibitory action of this compound is not direct but is mediated by its initial interaction with CypA. This multi-step process is central to its selectivity and potency.
-
Binary Complex Formation : Upon cell entry, the macrocyclic this compound molecule binds non-covalently to CypA, a highly abundant cellular chaperone.[8]
-
Surface Remodeling : This binding remodels the molecular surface of CypA, creating a novel, or "neomorphic," interface.[4]
-
Selective Engagement of KRASG12C(ON) : The this compound:CypA binary complex possesses a high affinity and selectivity for the active conformation of KRAS G12C.[1] It exploits non-covalent interactions with the switch-I and switch-II regions, which are conformationally distinct in the GTP-bound state.[1][4]
-
Stable Tri-Complex Formation : The binding of the binary complex to KRASG12C(ON) facilitates a covalent reaction between this compound's reactive warhead and the C12 residue of KRAS. This locks the three components—this compound, CypA, and KRAS G12C—into a stable tri-complex, which sterically blocks the binding of downstream effectors like RAF.[1][8]
Structural Basis of Selectivity
The selectivity of this compound for KRASG12C(ON) is dictated by the specific molecular interactions within the tri-complex, as revealed by X-ray crystallography (PDB: 8G9P).[1][9]
-
State Selectivity (ON vs. OFF) : The primary determinant of selectivity is the conformation of the switch-I and switch-II regions of KRAS, which are key to effector binding. These regions adopt a distinct conformation in the active, GTP-bound state. The neomorphic surface created by the this compound:CypA complex is specifically complementary to this active conformation, enabling stable, non-covalent contacts.[4] In contrast, the GDP-bound state does not present the correct topology for recognition, and no complex is detected with GDP-loaded KRAS G12C.[4]
-
Mutant Selectivity (G12C vs. Wild-Type) : The covalent warhead on this compound is specifically designed to react with the sulfhydryl group of the mutant cysteine at position 12. Wild-type KRAS, which has a glycine at this position, lacks this reactive handle and is therefore not engaged by the inhibitor.[4] While this compound shows activity against other G12C-mutant RAS isoforms (HRAS, NRAS), it has minimal activity on other KRAS mutations like G13C.[4]
-
The Neomorphic Interface : this compound acts as a molecular bridge. One part of the molecule sits in the active site of CypA, while the other part extends outwards, creating a new surface that recognizes and binds to KRAS G12C.[4] This induced interface is entirely novel and is not present with either protein alone, explaining why neither this compound nor CypA can bind to KRAS G12C independently.[4]
The formation of this stable tri-complex effectively sequesters KRAS G12C and sterically hinders its interaction with downstream effectors, thus inhibiting the oncogenic signaling cascade.
Quantitative Analysis of this compound Engagement
The unique mechanism of this compound translates into potent and durable target engagement, as demonstrated by various biochemical and cellular assays.
| Parameter | Value / Observation | Assay Type | Significance | Reference |
| Tri-Complex Formation IC50 | 28 nM | Biochemical Assay | Demonstrates high potency in forming the inhibitory tri-complex. | [10] |
| Cellular Potency | More potent than adagrasib | Cell Viability Assays | Shows superior activity in killing KRAS G12C mutant cancer cells. | [6][11] |
| Rate of Engagement | Complete covalent modification in < 5 mins | Cellular Mass Spectrometry | Highlights the rapid action, bypassing the need for GTP hydrolysis. | [4] |
| Complex Stability | Half-life > 8 hours | Biophysical/Cellular Washout | Indicates a durable inhibitory effect long after the drug is removed. | [4] |
| Structural Resolution | 1.50 Å | X-Ray Crystallography (PDB: 8G9P) | Provides high-resolution detail of the key molecular interactions. | [9] |
| State Selectivity | No complex detected with GDP-loaded KRAS | Biochemical Binding Assay | Confirms the specific targeting of the active, GTP-bound state. | [4] |
Experimental Methodologies
The characterization of this compound and its unique mechanism relies on a suite of specialized biochemical and cellular assays.
Protocol 1: Target Engagement Analysis via Bottom-Up Proteomics
This method is used to confirm covalent binding to the C12 residue and quantify target occupancy in a cellular context.
Objective: To identify the specific binding site and quantify the percentage of KRAS G12C modified by the inhibitor. Methodology:
-
Cell Treatment: Treat KRAS G12C mutant cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis & Protein Extraction: Harvest and lyse cells to extract total protein. Quantify protein concentration.[12]
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and then alkylate free cysteines (excluding the inhibitor-bound C12) with iodoacetamide (IAA). This step is crucial to cap any unmodified cysteines.[12]
-
Proteolytic Digestion: Digest the protein mixture into smaller peptides using an enzyme like trypsin.[12]
-
Sample Cleanup: Desalt the resulting peptide mixture using C18 solid-phase extraction.[12]
-
LC-MS/MS Analysis: Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Data Analysis: Search the MS/MS data against a protein database. Identify the peptide containing the C12 residue and look for a mass shift corresponding to the mass of this compound. The ratio of the modified to unmodified peptide provides a quantitative measure of target occupancy.[12]
Protocol 2: Cellular p-ERK Inhibition Assay (Western Blot)
This assay measures the functional consequence of KRAS G12C inhibition by quantifying the phosphorylation of the downstream effector, ERK.
Objective: To determine the cellular IC50 of this compound for inhibiting MAPK pathway signaling. Methodology:
-
Cell Culture: Plate a KRAS G12C mutant cell line (e.g., NCI-H358) and allow cells to adhere.[13]
-
Compound Treatment: Treat cells with a serial dilution of this compound for a defined period (e.g., 2-4 hours).
-
Protein Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[13]
-
Immunoblotting:
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[13]
-
Analysis: Quantify band intensity. Plot the ratio of p-ERK to total ERK against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound employs a sophisticated and highly selective mechanism to inhibit oncogenic KRAS G12C. By hijacking the cellular chaperone CypA, it forms a binary complex that remodels the protein's surface to create a neomorphic interface specifically tailored to the active, GTP-bound conformation of KRAS G12C. The structural basis of this selectivity lies in the precise complementarity with the active-state conformation of the switch regions and the presence of the C12 residue for covalent engagement. This tri-complex formation effectively shuts down downstream signaling. This innovative "molecular glue" strategy of targeting the active RAS(ON) state provides a powerful therapeutic approach, demonstrating high potency, rapid engagement, and a potential to overcome resistance mechanisms that plague inhibitors of the inactive state.
References
- 1. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. biorxiv.org [biorxiv.org]
- 7. RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. rcsb.org [rcsb.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
RMC-4998: A Technical Guide to its Effects on the ERK and PI3K/mTOR Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4998 is a potent and orally bioavailable small molecule inhibitor that targets the GTP-bound, active state of KRASG12C.[1] This novel mechanism of action, which involves the formation of a tri-complex with cyclophilin A (CYPA) and KRASG12C(ON), leads to the disruption of downstream oncogenic signaling.[1] This technical guide provides an in-depth analysis of the effects of this compound on two critical signaling cascades downstream of RAS: the Raf/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. The information presented herein is curated from preclinical studies to support further research and drug development efforts in the field of RAS-targeted therapies.
Mechanism of Action: Tri-Complex Formation
This compound functions as a "molecular glue," first binding to the abundant intracellular chaperone protein, cyclophilin A. This binary complex then selectively recognizes and covalently binds to the active, GTP-bound form of the KRASG12C mutant protein. The formation of this stable ternary complex sterically hinders the interaction of KRASG12C with its downstream effectors, thereby blocking the propagation of oncogenic signals.[1]
Effects on the ERK (MAPK) Signaling Pathway
The Raf/MEK/ERK pathway is a critical downstream effector of RAS signaling, and its constitutive activation is a hallmark of KRAS-mutant cancers. Preclinical studies have consistently demonstrated that this compound potently inhibits this pathway.
Quantitative Data
| Cell Line | Cancer Type | IC50 for p-ERK Inhibition | Reference |
| KRASG12C Mutant Cancer Cell Models | Various | 1 - 10 nM | [2] |
| LU65 | Lung Cancer | Inhibition of ERK phosphorylation observed at 30 nM | [1] |
| NCI-H358 | Lung Cancer | Inhibition of ERK phosphorylation in tumors | [1] |
Signaling Pathway Diagram
Effects on the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling network downstream of RAS that regulates cell growth, proliferation, and survival. This compound has been shown to attenuate signaling through this pathway, contributing to its anti-tumor activity.
Quantitative Data
While specific IC50 values for the inhibition of PI3K/mTOR pathway components by single-agent this compound are not extensively published, studies have demonstrated its effects, particularly in combination with other agents.
| Cell Line/Model | Experimental Context | Observed Effect on PI3K/mTOR Pathway | Reference |
| KRASG12C Mutant Cancer Cell Models | Monotherapy | Attenuated AKT/mTOR signaling | [2] |
| Lung Cancer Cell Lines | Monotherapy (0-1000 nM, 72h) | Suppression of the PI3K/mTOR pathway | [1] |
| H2122 Xenograft | Combination with RMC-6272 (mTORC1 inhibitor) | Effective suppression of 4E-BP1 phosphorylation | [3] |
Signaling Pathway Diagram
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
This protocol is a representative method for assessing the phosphorylation status of key proteins in the ERK and PI3K/mTOR pathways following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed KRASG12C mutant cancer cells (e.g., NCI-H358, H2122) in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 24, 48 hours).
2. Cell Lysis:
-
Aspirate media and wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysates, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
p-ERK1/2 (Thr202/Tyr204): e.g., Cell Signaling Technology, #4370, 1:2000 dilution.
-
Total ERK1/2: e.g., Cell Signaling Technology, #4695, 1:1000 dilution.
-
p-AKT (Ser473): e.g., Cell Signaling Technology, #4060, 1:2000 dilution.
-
Total AKT: e.g., Cell Signaling Technology, #4691, 1:1000 dilution.
-
p-p70 S6 Kinase (Thr389): e.g., Cell Signaling Technology, #9234, 1:1000 dilution.
-
Total p70 S6 Kinase: e.g., Cell Signaling Technology, #2708, 1:1000 dilution.
-
p-4E-BP1 (Thr37/46): e.g., Cell Signaling Technology, #2855, 1:1000 dilution.
-
Total 4E-BP1: e.g., Cell Signaling Technology, #9644, 1:1000 dilution.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.
Cell Viability Assay
This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.
1. Cell Seeding:
-
Seed KRASG12C mutant cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
3. Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator.
4. Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
5. Data Analysis:
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
1. Cell Implantation:
-
Subcutaneously inject 5 x 106 NCI-H358 or H2122 cells in a mixture of media and Matrigel into the flank of athymic nude mice.
2. Tumor Growth and Randomization:
-
Monitor tumor growth with caliper measurements.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
3. Dosing:
-
Administer this compound orally once daily at doses ranging from 10 to 100 mg/kg.
-
Treat the control group with the vehicle used for drug formulation.
4. Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
5. Endpoint and Analysis:
-
At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process them for pharmacodynamic analysis (e.g., Western blotting for p-ERK) or histopathology.
Conclusion
This compound represents a promising therapeutic agent that effectively targets the active form of KRASG12C. Its ability to potently inhibit the ERK signaling pathway and attenuate the PI3K/AKT/mTOR cascade underscores its potential for treating KRASG12C-driven malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and other KRASG12C(ON) inhibitors. Further quantitative characterization of its impact on the PI3K/mTOR pathway will be valuable in optimizing its clinical application, both as a monotherapy and in combination with other targeted agents.
References
An In-depth Technical Guide to RMC-4998: A Molecular Glue Inhibitor of Activated KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RMC-4998 is a pioneering preclinical molecular glue inhibitor that selectively targets the active, GTP-bound (ON) state of the KRAS G12C mutant protein. This technical guide provides a comprehensive overview of this compound, detailing its unique mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used for its characterization. This compound serves as a crucial tool compound and a representative for the clinical candidate, RMC-6291, offering a novel therapeutic strategy for cancers driven by the KRAS G12C mutation. Unlike first-generation inhibitors that target the inactive GDP-bound state, this compound functions by forming a stable tri-complex with Cyclophilin A (CYPA) and KRAS G12C(ON), effectively shutting down downstream oncogenic signaling.
Mechanism of Action: A Tri-Complex Molecular Glue
This compound operates through an innovative mechanism, acting as a molecular glue to induce a novel protein-protein interaction. Upon entering the cell, this compound first binds to the ubiquitously expressed chaperone protein, Cyclophilin A (CYPA).[1][2] This binary complex of this compound:CYPA then recognizes and binds to the GTP-bound, active conformation of KRAS G12C.[1][3][4] The formation of this stable ternary complex, CYPA:this compound:KRAS G12C, sterically hinders the interaction of KRAS G12C with its downstream effectors, such as RAF, thereby inhibiting the MAPK and other signaling pathways that drive tumor proliferation and survival.[3][5] A key feature of this mechanism is the covalent engagement of the C12 residue of KRAS G12C by this compound within the tri-complex, leading to a durable inhibitory effect.[3]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay Type | Metric | Value | Cell Lines / Conditions |
| Biochemical Assay | |||
| Tri-Complex Formation | IC50 | 28 nM | Cell-free KRAS G12C-CYPA binding assay[5] |
| Cellular Assays | |||
| Downstream Signaling Inhibition | IC50 | 1 - 10 nM | Inhibition of ERK phosphorylation in various KRAS G12C mutant cancer cell models[3][5] |
| Cell Viability | IC50 | Potent inhibition | Demonstrated in KRAS G12C mutant cell lines including CALU1, NCI-H23, and KPAR G12C[4] |
| Apoptosis Induction | - | Observed | In KRAS G12C mutant cells upon treatment |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Dosing Regimen | Outcome | Reference |
| NCI-H358 Xenograft | 10-200 mg/kg, once daily, p.o. for 28 days | Dose-dependent inhibition of ERK phosphorylation and anti-tumor activity | [6] |
| NCI-H358 Xenograft | 80 mg/kg, once daily, p.o. for 4 weeks | Promoted tumor regression | [6] |
| H2122 Xenograft | - | Inhibited tumor growth for 30-35 days | [6] |
| Sotorasib-Resistant LU65 Xenograft | 100 mg/kg, once daily, p.o. | Induced tumor regression and inhibited ERK phosphorylation | [6] |
| H2122 Xenograft (Combination) | This compound (daily, p.o.) + RMC-6272 (mTORC1i, weekly, i.p.) | Almost complete and durable tumor regression over 50 days | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for key experiments used to characterize this compound.
Cell Viability Assay (CellTiter-Glo® 2.0)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, NCI-H23)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® 2.0 Assay reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound or DMSO vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C.[4][6]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for ERK Phosphorylation
This protocol is used to assess the inhibition of the MAPK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.
Materials:
-
KRAS G12C mutant cell lines
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours).[6]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli buffer, and boil samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize protein bands using an imaging system.
-
Stripping and Re-probing:
-
Strip the membrane of the p-ERK antibodies using a stripping buffer.
-
Re-block and re-probe with the anti-total-ERK1/2 antibody, followed by the secondary antibody and detection.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
In Vivo Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C mutant cancer cells (e.g., NCI-H358) or patient-derived tumor fragments
-
Matrigel (optional, for cell line-derived xenografts)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Cell Line-Derived Xenograft (CDX): Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Patient-Derived Xenograft (PDX): Surgically implant a small fragment of a patient's tumor subcutaneously.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 80 mg/kg) or vehicle control via oral gavage once daily.[6]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.[6]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.
-
Conclusion and Future Directions
This compound represents a significant advancement in the field of KRAS-targeted therapies. Its unique molecular glue mechanism, which stabilizes an inhibitory tri-complex on the active form of KRAS G12C, provides a powerful tool to overcome some of the resistance mechanisms observed with first-generation inhibitors. The preclinical data demonstrate potent and selective inhibition of KRAS G12C signaling, leading to significant anti-tumor activity in various models. As the clinical development of its successor, RMC-6291, progresses, the principles established with this compound will continue to inform the development of next-generation RAS inhibitors, including those targeting other RAS mutations and combination strategies to achieve more durable clinical responses.
References
- 1. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]
- 2. 3.4. Western Blotting and Detection [bio-protocol.org]
- 3. promega.com [promega.com]
- 4. AlphaLISA SureFire Ultra Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 5. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Methodological & Application
Application Notes: RMC-4998 In Vitro Cell Viability
Introduction
RMC-4998 is an investigational, orally active inhibitor that selectively targets the active, GTP-bound state of the KRASG12C oncoprotein.[1][2][3] Unlike inhibitors that bind to the inactive GDP-bound state, this compound functions as a molecular glue. It forms a stable ternary complex with intracellular cyclophilin A (CYPA) and GTP-bound KRASG12C, effectively preventing downstream signaling through pathways such as the MAPK cascade (RAF-MEK-ERK).[1][4][5] This mechanism blocks pro-proliferative signals and can induce apoptosis in cancer cells harboring the KRASG12C mutation.[1]
Evaluating the potency and efficacy of compounds like this compound is a critical step in drug development. In vitro cell viability assays are fundamental for determining the concentration-dependent effects of a drug on cancer cell lines. These assays measure the number of metabolically active cells following treatment, providing key metrics such as the half-maximal inhibitory concentration (IC50). This document provides a detailed protocol for assessing the in vitro activity of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay, a robust method based on the quantification of ATP, an indicator of metabolically active cells.[6][7]
This compound Mechanism of Action
The diagram below illustrates the signaling pathway of active KRASG12C and the inhibitory mechanism of this compound. In its GTP-bound state, KRAS activates downstream effector proteins like RAF, leading to the phosphorylation of MEK and ERK, which in turn promotes cell proliferation and survival. This compound recruits CYPA to form a tri-complex with active KRASG12C, blocking its interaction with downstream effectors and inhibiting the signaling cascade.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound on various KRASG12C mutant cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit cell viability by 50%.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Notes |
| LU65 | Lung Cancer | 120 | 0.28 | Data from a cell proliferation assay.[1] |
| H358 | Non-Small Cell Lung Cancer | Not Specified | - | Reported to have strong inhibitory effect.[1] |
| H2122 | Non-Small Cell Lung Cancer | Not Specified | - | Reported to have strong inhibitory effect.[1] |
| CALU1 | Non-Small Cell Lung Cancer | Not Specified | - | Showed higher potency compared to adagrasib.[2][8] |
| NCI-H23 | Non-Small Cell Lung Cancer | Not Specified | - | Showed higher potency compared to adagrasib.[2][8] |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol details the steps for determining the IC50 value of this compound in KRASG12C mutant cell lines.
1. Principle of the Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[6] The assay reagent lyses the cells and generates a luminescent "glow-type" signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[6] This luminescent signal is then measured using a luminometer.
2. Materials and Reagents
-
Cell Lines: KRASG12C mutant cell lines (e.g., H358, LU65, MIA PaCa-2).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Culture Medium: Appropriate for the selected cell line (e.g., RPMI-1640 or DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar).
-
Plates: Sterile, opaque-walled 96-well microplates suitable for luminescence readings.
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Luminometer or multi-mode plate reader with luminescence detection.
-
Orbital shaker.
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).
-
Multichannel pipette.
-
3. Experimental Workflow Diagram
The following diagram provides a high-level overview of the experimental procedure.
4. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture KRASG12C mutant cells until they reach approximately 80% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density. The optimal density should be determined empirically for each cell line but typically ranges from 2,000 to 10,000 cells per well.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include control wells containing medium only for background luminescence measurement.[7][9]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to attach and resume growth.
Day 2: Compound Treatment
-
Prepare a serial dilution series of this compound. For example, starting from a 10 mM DMSO stock, create a top concentration in culture medium (e.g., 1000 nM) and perform 1:3 or 1:10 serial dilutions to cover a broad concentration range.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells or if adding a small volume). Add 100 µL of the appropriate this compound dilution or vehicle control (medium with DMSO) to each well.
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 72 to 120 hours).[1]
Day 5-7: Assay Readout
-
Thaw the CellTiter-Glo® buffer and lyophilized substrate (if applicable) and equilibrate to room temperature. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7][9][10] This step is crucial for optimal enzyme activity.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[7][10]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[7][9][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9][10]
-
Record the luminescence using a plate luminometer.
5. Data Analysis
-
Background Subtraction: Subtract the average luminescence value from the "medium only" control wells from all other experimental wells.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells, which represent 100% viability.
-
Percent Viability (%) = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Determine IC50: Plot the Percent Viability against the log-transformed concentrations of this compound. Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%. Graphing software such as GraphPad Prism or R is recommended for this analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. biorxiv.org [biorxiv.org]
- 9. scribd.com [scribd.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for RMC-4998 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction:
RMC-4998 is an investigational, orally bioavailable small molecule that selectively targets the GTP-bound (active) form of the KRAS G12C mutant protein. This novel mechanism of action involves the formation of a stable ternary complex with cyclophilin A (CYPA) and KRAS G12C, leading to the inhibition of downstream oncogenic signaling pathways.[1] Preclinical studies, including xenograft models, are crucial for evaluating the in vivo efficacy and pharmacodynamics of this compound. These application notes provide a detailed protocol for establishing and utilizing a human tumor xenograft model to assess the anti-tumor activity of this compound.
Mechanism of Action:
The RAS family of small GTPases (KRAS, NRAS, HRAS) are key molecular switches that regulate cellular processes such as proliferation, survival, and differentiation.[2][3] Mutations in RAS genes are among the most common oncogenic drivers in human cancers.[3] The G12C mutation in KRAS results in a constitutively active protein, perpetually signaling through downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thus promoting uncontrolled cell growth.[2][4] this compound specifically recognizes and binds to the active KRAS G12C, forming a tri-complex with the abundant intracellular chaperone protein, cyclophilin A.[1] This complex sterically hinders the interaction of KRAS G12C with its downstream effectors, thereby blocking aberrant signaling.
Experimental Objective:
To evaluate the anti-tumor efficacy of this compound monotherapy in a subcutaneous xenograft model using the KRAS G12C mutant human non-small cell lung cancer cell line, NCI-H358.
Data Presentation
Table 1: Cell Line and Animal Model Specifications
| Parameter | Specification |
| Cell Line | NCI-H358 (Human non-small cell lung cancer) |
| KRAS Mutation | G12C |
| Culture Medium | RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin |
| Animal Strain | Athymic Nude Mice (e.g., NU/J) or NOD/SCID |
| Age/Sex of Animals | 6-8 weeks, female |
| Housing | Standard pathogen-free conditions |
Table 2: Experimental Groups and Treatment Schedule
| Group | Treatment | Dose | Route of Administration | Dosing Frequency | Number of Animals |
| 1 | Vehicle Control | - | Oral Gavage (p.o.) | Once Daily | 8-10 |
| 2 | This compound | 100 mg/kg | Oral Gavage (p.o.) | Once Daily | 8-10 |
Table 3: Key Experimental Parameters
| Parameter | Value/Metric |
| Number of Cells Injected | 5 x 10^6 cells in 100 µL (1:1 PBS and Matrigel) |
| Tumor Implantation Site | Subcutaneous, right flank |
| Tumor Volume to Initiate Treatment | 100-150 mm³ |
| Tumor Volume Measurement | Digital calipers, 2-3 times per week |
| Tumor Volume Calculation | (Length x Width²) / 2 |
| Primary Efficacy Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Body weight, clinical observations |
| Study Duration | 21-28 days, or until humane endpoints are reached |
Experimental Protocols
1. Cell Culture and Preparation for Implantation:
-
Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth. Ensure cells are free from contamination.
-
On the day of implantation, harvest cells at 80-90% confluency using trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension at 300 x g for 5 minutes, and discard the supernatant.
-
Wash the cell pellet with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation:
-
Allow athymic nude mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mice using isoflurane or another approved anesthetic.
-
Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the animals for recovery from anesthesia and for any adverse reactions.
3. Tumor Growth Monitoring and Group Randomization:
-
Begin monitoring for tumor formation approximately 5-7 days post-implantation.
-
Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2, where length is the longest diameter and width is the perpendicular diameter.
-
Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.
4. This compound Formulation and Administration:
-
Prepare the vehicle control and this compound formulation. A typical vehicle may consist of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Dissolve this compound in the vehicle to achieve the desired final concentration for a 100 mg/kg dose, assuming a standard dosing volume (e.g., 10 mL/kg).
-
Administer the vehicle or this compound solution orally once daily via gavage.
5. Efficacy Evaluation and Endpoint Analysis:
-
Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the animals daily for any clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, euthanize the animals according to institutional guidelines.
-
Excise the tumors, weigh them, and, if planned, process them for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Mandatory Visualization
Caption: RAS signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for RMC-4998 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of RMC-4998 in in vivo mouse studies, based on publicly available preclinical data. This compound is a potent and orally active inhibitor of KRASG12C that uniquely targets the active, GTP-bound state of the oncoprotein.[1][2]
Mechanism of Action
This compound functions as a molecular glue, forming a stable ternary complex with cyclophilin A (CYPA) and the GTP-bound KRASG12C mutant.[1][3][4] This tri-complex formation sterically hinders the interaction of KRASG12C with its downstream effectors, thereby inhibiting oncogenic signaling pathways, including the MAPK (RAS-RAF-MEK-ERK) and PI3K/mTOR pathways.[1][3] This mechanism leads to the suppression of tumor cell proliferation and induction of apoptosis in KRASG12C-mutant cancer cells.[1][3]
Caption: this compound mechanism of action.
Recommended In Vivo Dosages and Administration
This compound is orally bioavailable and has demonstrated significant anti-tumor activity in various mouse models of KRASG12C-mutant cancers. The recommended dosage for monotherapy studies typically ranges from 80 to 100 mg/kg, administered orally once daily.
| Parameter | Recommended Dosage |
| Dose Range | 10 - 200 mg/kg[1] |
| Effective Monotherapy Dose | 80 - 100 mg/kg[1][5] |
| Administration Route | Oral (p.o.)[1] |
| Frequency | Once daily[1] |
| Treatment Duration | 2 to 4 weeks, or as required by study endpoints[1][5] |
Efficacy of this compound in Preclinical Mouse Models
The following table summarizes the reported efficacy of this compound in different preclinical mouse models.
| Mouse Model | Cancer Type | This compound Dose | Treatment Duration | Outcome |
| NCI-H358 Xenograft | Non-Small Cell Lung Cancer | 10-200 mg/kg, p.o., once daily | 28 days | Dose-dependent inhibition of ERK phosphorylation and anti-tumor activity.[1] |
| NCI-H358 Xenograft | Non-Small Cell Lung Cancer | 80 mg/kg, p.o., once daily | 4 weeks | Tumor regression.[1] |
| Sotorasib-resistant LU65 Xenograft | Non-Small Cell Lung Cancer | 100 mg/kg, p.o., once daily | Not specified | Tumor regression and inhibition of ERK phosphorylation.[1] |
| KPARG12C (immunocompetent) | Non-Small Cell Lung Cancer | 100 mg/kg, p.o., once daily | 2 weeks | 75% (6/8) of mice achieved complete and durable tumor regressions.[5] |
Combination Therapy
This compound has also been evaluated in combination with other targeted agents to overcome adaptive resistance mechanisms. A notable combination is with the SHP2 inhibitor, RMC-4550.
| Combination | Mouse Model | Cancer Type | This compound Dose | RMC-4550 Dose | Outcome |
| This compound + RMC-4550 | KPARG12C (immunocompetent) | Non-Small Cell Lung Cancer | 100 mg/kg, p.o., once daily | 30 mg/kg, p.o., once daily | Prevented tumor relapse after treatment withdrawal in all treated mice (8/8 complete regressions).[5] |
| This compound + RMC-4550 + anti-PD-1 | KPB6G12C (immunocompetent) | Non-Small Cell Lung Cancer | 100 mg/kg, p.o., once daily | 30 mg/kg, p.o., once daily | Enhanced tumor growth inhibition compared to monotherapy or dual therapy.[5] |
Experimental Protocols
Below are generalized protocols for in vivo studies using this compound, which should be adapted to specific experimental needs and institutional guidelines.
Xenograft Mouse Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Caption: Xenograft mouse model workflow.
-
Cell Culture: Culture KRASG12C mutant human cancer cell lines (e.g., NCI-H358, H2122) under standard conditions.
-
Cell Preparation: Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel, to the desired concentration.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nu/nu or NSG mice).
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration: Prepare this compound in an appropriate vehicle for oral gavage. Administer the drug once daily.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK, immunohistochemistry) and/or histological examination.
Immunocompetent Mouse Model Protocol
This protocol is for studies involving syngeneic or genetically engineered mouse models to assess the interplay between this compound and the immune system.
-
Model System: Utilize immunocompetent mouse models such as those with subcutaneously or orthotopically implanted syngeneic KRASG12C tumor cells (e.g., KPARG12C) in a C57BL/6J background.[5]
-
Tumor Implantation: Follow similar procedures as for xenograft models for tumor cell implantation. For orthotopic models, inject cells directly into the target organ (e.g., lung).[6]
-
Treatment Initiation: Begin treatment when tumors are established.
-
Drug and Antibody Administration: Administer this compound via oral gavage. For combination studies with immunotherapy, administer antibodies (e.g., anti-PD-1) via intraperitoneal injection at the specified dose and schedule.
-
Immune Profiling: At the study endpoint, tumors and lymphoid organs (e.g., spleen, lymph nodes) can be harvested for immune cell profiling by flow cytometry or immunohistochemistry to analyze changes in the tumor microenvironment.
Formulation and Preparation
For in vivo studies, this compound should be formulated appropriately for oral administration. While specific vehicle compositions are often proprietary, a common practice involves preparing a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in water. It is recommended to prepare the formulation fresh daily.
Safety and Tolerability
In the cited preclinical studies, this compound was generally well-tolerated at efficacious doses, with no significant body weight loss reported in the treated mice.[3] However, it is crucial to monitor the health of the animals throughout the study for any signs of toxicity.
Disclaimer: This document provides a summary of information from publicly available research. All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). The specific details of the protocols may need to be optimized for different experimental setups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: RMC-4998 Solubility and Formulation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction RMC-4998 is a potent and selective, covalent inhibitor that targets the active, GTP-bound state of the KRASG12C mutant oncogene.[1][2][3] Its unique mechanism involves forming a stable ternary complex (tri-complex) with the intracellular chaperone protein Cyclophilin A (CYPA) and the activated KRASG12C mutant.[1][4][5] This action blocks the interaction of KRASG12C with its downstream effectors, thereby inhibiting crucial oncogenic signaling pathways.[5] This document provides detailed protocols for the solubilization and formulation of this compound for use in in-vitro cell culture experiments, along with data on its solubility and recommended working concentrations.
Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an inactive GDP-bound state and an active GTP-bound state.[3][6] Oncogenic mutations, such as G12C, impair the GTPase activity, locking KRAS in a constitutively active state.[6] This leads to the persistent activation of downstream pro-survival and proliferative signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6]
This compound functions as a molecular glue. It first binds to CYPA, and this binary complex then recognizes and covalently binds to the active KRASG12C-GTP.[3] The resulting stable this compound:CYPA:KRASG12C tri-complex sterically hinders the binding of effector proteins like RAF and PI3K, effectively shutting down these oncogenic signals.[3][5]
Solubility Data
This compound exhibits high solubility in organic solvents but is insoluble in aqueous solutions.[4] It is critical to use fresh, anhydrous (moisture-free) DMSO for preparing stock solutions, as absorbed moisture can significantly decrease solubility.[1][4]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 - 100 mg/mL | 50.85 - 101.70 mM | Use fresh, anhydrous DMSO.[1][4] Sonication may be required.[1] |
| Ethanol | 100 mg/mL | ~101.70 mM | |
| Water | Insoluble | N/A | |
| Cell Culture Media | Low solubility | N/A | Prone to precipitation. Final DMSO concentration should be kept low.[7][8] |
Molecular Weight of this compound: 983.25 g/mol [4]
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-computation: Calculate the required volume of DMSO. To prepare a 10 mM solution from 1 mg of this compound (MW: 983.25):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 983.25 g/mol ) = 0.0001017 L = 101.7 µL
-
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the powder.
-
Mixing: Cap the tube tightly and vortex thoroughly. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes until the solution is clear.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile cryovials.[4][8]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[1][4]
Protocol 2: Preparation of Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium. The primary goal is to prevent precipitation while achieving the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound needed for the experiment (e.g., 100 nM).
-
Calculate Dilution: Calculate the volume of stock solution required. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1% and not exceeding 0.5%.[8][9]
-
Example: To prepare 10 mL of medium with 100 nM this compound from a 10 mM stock:
-
Use the formula: M1V1 = M2V2
-
(10,000,000 nM) * V1 = (100 nM) * (10 mL)
-
V1 = (100 * 10) / 10,000,000 = 0.0001 mL = 0.1 µL
-
-
Note: Pipetting such a small volume is inaccurate. Therefore, a serial dilution is recommended.
-
-
Serial Dilution (Recommended):
-
Step A (Intermediate Dilution): Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of complete cell culture medium. This creates a 1 mL solution of 10 µM this compound. Mix well by pipetting.
-
Step B (Final Dilution): Add 100 µL of the 10 µM intermediate solution to 9.9 mL of fresh, pre-warmed medium to achieve the final 100 nM concentration in 10 mL.
-
-
Direct Dilution (for higher concentrations):
-
To prepare 10 mL of medium with 1 µM this compound from a 10 mM stock:
-
V1 = (1,000 nM * 10 mL) / 10,000,000 nM = 0.001 mL = 1 µL
-
-
Add 1 µL of the 10 mM stock directly to the 10 mL of medium.
-
-
Mixing: Immediately after adding the DMSO stock to the medium, mix thoroughly by inverting the tube or pipetting gently to disperse the compound quickly and minimize precipitation.[7]
-
Application: Add the final working solution to your cells immediately after preparation.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Recommended Working Concentrations
The optimal concentration of this compound will vary depending on the cell line and experimental endpoint. Based on published data, the following concentrations can be used as a starting point for dose-response studies.
| Application | Effective Concentration Range | IC50 | Notes |
| ERK Signaling Inhibition | 1 - 100 nM | 1 - 10 nM | Potently inhibits ERK phosphorylation in KRASG12C mutant cell lines.[4][5] |
| Cell Viability / Proliferation | 0.1 - 1000 nM | Cell line dependent | This compound inhibits the proliferation of various KRASG12C mutant cancer cells.[1][10] |
| Tri-Complex Formation | 100 nM | 28 nM | Concentration used to demonstrate the formation of the CYPA:this compound:KRASG12C tri-complex in live cells.[1][5] |
It is always recommended to perform a dose-response curve to determine the optimal concentration for a specific cell line and assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of RMC-4998 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction RMC-4998 is a potent and orally active inhibitor that selectively targets the active, GTP-bound state of the KRASG12C mutant. It operates through a novel mechanism by forming a ternary complex with the intracellular chaperone protein, cyclophilin A (CYPA), and the activated KRASG12C protein.[1][2][3][4] This tri-complex formation effectively disrupts downstream oncogenic signaling pathways, such as the ERK pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][3][5][6] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation and storage of this compound stock solutions using dimethyl sulfoxide (DMSO).
Physicochemical Properties and Solubility
This compound is supplied as an off-white to light yellow solid.[1] It is soluble in DMSO, with achievable concentrations of up to 100 mg/mL.[1][5] For optimal solubility, it is imperative to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly decrease the solubility of the compound.[1][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Weight | 983.25 g/mol | [1][5][7] |
| Chemical Formula | C₅₇H₇₄N₈O₇ | [6][7] |
| Appearance | Off-white to light yellow solid | [1] |
| CAS Number | 2642037-07-6 | [1][3] |
| Solubility (DMSO) | ≥ 100 mg/mL (101.70 mM) | [1][5] |
| IC₅₀ (KRASG12C) | 28 nM (tri-complex formation) | [1][2][3][5] |
| IC₅₀ (ERK Signaling) | 1 - 10 nM | [5][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments to mass and volume can be made to achieve other desired concentrations.
Materials:
-
This compound solid powder
-
Anhydrous or fresh, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
(Optional) Sonicator water bath
Procedure:
-
Pre-analysis: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile vial.
-
Note: For higher accuracy, it is advisable to weigh a larger mass (e.g., 5 mg or 10 mg) and scale the solvent volume accordingly.
-
-
Solvent Addition: Based on the molecular weight (983.25 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration. Add 101.70 µL of fresh DMSO to the vial containing 1 mg of this compound.
-
Dissolution: Cap the vial securely and vortex thoroughly for several minutes to dissolve the compound.
-
Troubleshooting: If the compound does not fully dissolve, gentle warming of the solution or brief sonication in a water bath can be used to aid dissolution.[1] Visually inspect the solution to ensure no particulates are present.
-
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Table 2: Volume of DMSO for Preparing this compound Stock Solutions
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.017 mL |
| 5 mM | 1 mg | 203.4 µL |
| 10 mM | 1 mg | 101.7 µL |
| 20 mM | 1 mg | 50.85 µL |
| 50 mM | 5 mg | 101.7 µL |
| 100 mM | 10 mg | 101.7 µL |
Storage and Stability
Proper storage of the this compound stock solution is crucial to maintain its stability and activity.
Table 3: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Reference(s) |
| -20°C | Up to 1 month | [1][3][5] |
| -80°C | Up to 6 months | [1][7] |
Note: For long-term storage (up to 1 year), -80°C is recommended.[5] Always aliquot solutions to minimize freeze-thaw cycles.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for stock solution preparation and the simplified mechanism of action for this compound.
Caption: Workflow for this compound stock solution preparation.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound (RM-029) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for RMC-4998 Administration in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of RMC-4998, a potent and selective covalent inhibitor of KRASG12C in its active, GTP-bound state. This compound serves as a critical tool compound for investigating RAS-driven cancers and is a representative molecule for the clinical candidate RMC-6291.
Introduction
This compound is an orally bioavailable small molecule that exhibits its antitumor activity through a unique mechanism of action. It forms a stable tri-complex with Cyclophilin A (CYPA) and the activated KRASG12C mutant, effectively blocking downstream oncogenic signaling pathways, including the MAPK and PI3K/mTOR pathways. This inhibition leads to decreased cell proliferation and induction of apoptosis in KRASG12C-mutant cancer cells. Preclinical studies have demonstrated significant tumor growth inhibition and regression in various tumor models, both as a monotherapy and in combination with other targeted agents.
Mechanism of Action: Targeting the "ON" State of KRAS G12C
This compound distinguishes itself from first-generation KRASG12C inhibitors by targeting the active, GTP-bound ("ON") state of the protein. This approach allows for a more rapid and sustained inhibition of KRAS signaling. The formation of the this compound:CYPA:KRASG12C(ON) tri-complex sterically hinders the interaction of KRAS with its downstream effectors, thereby shutting down the proliferative signals that drive tumor growth.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various preclinical tumor models as reported in published studies.
Table 1: this compound Monotherapy in Xenograft Models
| Tumor Model | Mouse Strain | Administration Route | Dosage | Treatment Duration | Outcome |
| H2122 Lung Adenocarcinoma (CDX) | Not Specified | Oral Gavage | 80 mg/kg, daily | ~30-35 days | Prevented tumor growth. |
| sotorasib-R LU65 Xenograft | Mice | Oral Gavage | 100 mg/kg, daily | Not Specified | Induced tumor regression and inhibited ERK phosphorylation. |
| H358 Lung Adenocarcinoma (CDX) | Mice | Oral Gavage | Not Specified | Not Specified | Inhibited ERK phosphorylation for ~24 hours and induced apoptosis, leading to tumor regression. |
| KPARG12C Subcutaneous | Immunocompetent | Oral Gavage | 100 mg/kg, daily | 2 weeks | Resulted in 75% complete regressions. |
| 3LL-ΔNRAS Orthotopic Lung | Mice | Oral Gavage | 100 mg/kg, daily | Not Specified | Showed anti-tumor activity. |
Table 2: this compound Combination Therapy in Xenograft Models
| Tumor Model | Combination Agent | Administration Route (this compound) | Dosage (this compound) | Outcome |
| H2122 Lung Adenocarcinoma (CDX) | RMC-6272 (mTORC1 inhibitor) | Oral Gavage, daily | 80 mg/kg | Caused almost complete and persistent tumor regression over 50 days. |
| H2030 Lung Adenocarcinoma (CDX) | RMC-5552 (mTORC1 inhibitor) | Oral Gavage, daily | Not Specified | Combination led to increased tumor regressions over time. |
| KPARG12C Subcutaneous | RMC-4550 (SHP2 inhibitor) | Oral Gavage, daily | 100 mg/kg | Prevented tumor relapse after treatment withdrawal in all treated mice (100% complete response). |
| 3LL-ΔNRAS Orthotopic Lung | RMC-4550 (SHP2 inhibitor) + anti-PD-1 | Oral Gavage, daily | 100 mg/kg | Sensitized tumors to immune checkpoint blockade, leading to efficient tumor immune rejection. |
Experimental Protocols
Protocol 1: General Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound powder
-
Vehicle solution (e.g., as recommended by the supplier, often a solution such as 0.5% methylcellulose in water)
-
Sterile water or saline
-
Appropriate sized oral gavage needles
-
Syringes
-
Balance and weigh boats
-
Vortex mixer and/or sonicator
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the mice in each group and the desired dose (e.g., 100 mg/kg).
-
Vehicle Preparation: Prepare the chosen vehicle solution under sterile conditions.
-
This compound Formulation:
-
Accurately weigh the calculated amount of this compound powder.
-
Suspend the powder in the appropriate volume of vehicle to achieve the final desired concentration for dosing (typically at a volume of 100 µL per 10 grams of body weight).
-
Ensure a homogenous suspension by vortexing thoroughly and/or using a sonicator as needed. It is recommended to prepare the formulation fresh daily.
-
-
Animal Dosing:
-
Gently restrain the mouse.
-
Administer the calculated volume of the this compound suspension via oral gavage.
-
Ensure the gavage needle is correctly placed to avoid injury.
-
Administer the vehicle solution to the control group in the same manner.
-
-
Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.
Protocol 2: Evaluation of Antitumor Efficacy in a Subcutaneous Xenograft Model
This protocol outlines the workflow for assessing the efficacy of this compound in a subcutaneous tumor model.
Procedure:
-
Cell Culture and Implantation:
-
Culture KRASG12C mutant cancer cells (e.g., H358, H2122) under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel mixture).
-
Inject the cell suspension subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (or vehicle) daily via oral gavage as described in Protocol 1.
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Record the body weight of each animal at the same frequency to monitor for toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue treatment until the study endpoint is reached (e.g., tumors in the control group reach a maximum size, or after a specified duration).
-
At the endpoint, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., immunoblotting for pERK, immunohistochemistry for apoptosis markers).
-
Conclusion
This compound is a valuable preclinical tool for studying the inhibition of active KRASG12C. Its oral bioavailability and potent antitumor activity make it suitable for a range of in vivo models. The provided protocols and data serve as a guide for researchers to design and execute robust preclinical studies to further investigate the therapeutic potential of targeting the "ON" state of KRAS. Careful adherence to formulation and administration procedures is critical for obtaining reproducible and reliable results.
Application Notes and Protocols for RMC-4998 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4998 is a potent and selective preclinical tool compound that inhibits the active, GTP-bound state of KRAS G12C (KRASG12C(ON)). It is representative of the clinical candidate RMC-6291, with which it shares a nearly identical chemical structure and kinetic constants. This compound functions as a molecular glue, forming a stable tri-complex with the intracellular chaperone protein cyclophilin A (CYPA) and KRASG12C(ON). This tri-complex sterically hinders the interaction of KRAS with its downstream effectors, leading to the inhibition of oncogenic signaling pathways and subsequent suppression of tumor cell proliferation and induction of apoptosis. These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound and summarize the quantitative data for sensitive cell lines.
Mechanism of Action
This compound exerts its inhibitory effect through a unique mechanism of action that targets the active conformation of the KRAS G12C mutant protein.
Caption: Mechanism of this compound action on the KRAS signaling pathway.
Quantitative Data Summary
This compound demonstrates potent and selective activity against cancer cell lines harboring the KRAS G12C mutation. The following tables summarize the inhibitory concentrations (IC50) of this compound and its close analog, RMC-6291.
Table 1: this compound In Vitro Activity
| Assay Type | Metric | Value (nM) | Cell Line(s) / Conditions |
| Tri-complex Formation | IC50 | 28 | KRASG12C-CYPA |
| Downstream Signaling Inhibition | IC50 | 1 - 10 | p-ERK inhibition in KRASG12C mutant cells |
| Cell Viability | Median IC50 | 0.28 | KRASG12C mutant cell lines |
Table 2: RMC-6291 Cell Viability (IC50) in a Panel of Cancer Cell Lines
Data for RMC-6291, a close analog of this compound with nearly identical kinetic constants, is presented below.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 0.09 |
| NCI-H23 | Non-Small Cell Lung Cancer | G12C | 0.11 |
| LU65 | Non-Small Cell Lung Cancer | G12C | <1 |
| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | <1 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 0.11 |
| SW837 | Colorectal Cancer | G12C | 0.11 |
| A549 | Non-Small Cell Lung Cancer | G12S | >1000 |
| PC-9 | Non-Small Cell Lung Cancer | EGFR mutant | >1000 |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® 3D)
This protocol is designed to measure the viability of cells in a 3D culture model after treatment with this compound by quantifying ATP levels.
Caption: Workflow for the CellTiter-Glo® 3D cell viability assay.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well opaque-walled plates suitable for cell culture
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density appropriate for 3D spheroid formation (e.g., 1,000 cells/well for HCT116). Culture for approximately 4 days to allow for microtissue formation.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Phospho-ERK Inhibition
This protocol is used to assess the inhibition of the MAPK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.
Application Notes and Protocols for Studying Apoptosis in Cancer Cells using RMC-4998
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4998 is a potent and selective preclinical tool compound that inhibits the active, GTP-bound state of KRASG12C mutant protein.[1][2] As a RAS(ON) inhibitor, this compound represents a distinct mechanism of action compared to first-generation KRASG12C inhibitors that target the inactive, GDP-bound state.[3][4] By forming a tri-complex with cyclophilin A (CYPA) and KRASG12C-GTP, this compound effectively disrupts downstream oncogenic signaling pathways, leading to cell cycle arrest and induction of apoptosis in cancer cells harboring the KRASG12C mutation.[1][5] These application notes provide detailed protocols for utilizing this compound to study apoptosis in cancer cell models.
Mechanism of Action
This compound is a tri-complex inhibitor that selectively targets the active GTP-bound state of KRASG12C.[2][6] This mechanism involves the recruitment of the intracellular chaperone protein, cyclophilin A (CYPA), to form a stable ternary complex with KRASG12C-GTP.[1][5] This complex sterically hinders the interaction of KRAS with its downstream effectors, such as RAF and PI3K, thereby inhibiting the MAPK/ERK and PI3K/AKT/mTOR signaling pathways.[1][4] The sustained inhibition of these pro-survival pathways ultimately leads to the upregulation of pro-apoptotic proteins, such as BIM, and the induction of programmed cell death.[4][6]
Caption: Mechanism of this compound action.
Data Presentation
In Vitro Efficacy of this compound in KRASG12C Mutant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| H358 | Non-Small Cell Lung Cancer (NSCLC) | ~1-10 | 72 h | [4][7] |
| LU65 | Non-Small Cell Lung Cancer (NSCLC) | 0.28 | 120 h | [1] |
| H2122 | Non-Small Cell Lung Cancer (NSCLC) | ~1-10 | 72 h | [4] |
| H23 | Non-Small Cell Lung Cancer (NSCLC) | ~1-10 | 72 h | [4] |
| KPARG12C | Mouse Lung Adenocarcinoma | Not specified | 72 h | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the concentration-dependent effect of this compound on cancer cell viability.
Materials:
-
KRASG12C mutant cancer cell lines (e.g., H358, LU65, H2122)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Caption: Cell viability assay workflow.
Protocol 2: Western Blot Analysis of Apoptosis and Signaling Pathways
This protocol is for assessing changes in protein expression related to apoptosis and KRAS signaling following this compound treatment.
Materials:
-
KRASG12C mutant cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-BIM, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-HSP90 or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for different time points (e.g., 6, 24, 48 hours).[7]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein levels relative to a loading control.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
KRASG12C mutant cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 100 nM) or vehicle for 72 hours.[7]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caption: Apoptosis assay workflow.
Conclusion
This compound is a valuable tool for investigating the consequences of inhibiting active KRASG12C in cancer cells. The protocols outlined above provide a framework for assessing the pro-apoptotic effects of this compound and elucidating its impact on key cellular signaling pathways. These studies can contribute to a deeper understanding of RAS biology and the development of novel therapeutic strategies for KRAS-mutant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of RMC-4998 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4998 is a potent and selective inhibitor of KRASG12C, a common oncogenic driver in various cancers. It functions by forming a ternary complex with cyclophilin A (CYPA) and the active, GTP-bound form of KRASG12C, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[1] Robust preclinical evaluation of this compound efficacy requires sensitive and quantitative in vivo imaging techniques to monitor therapeutic response over time. This document provides detailed application notes and protocols for utilizing bioluminescence imaging (BLI), fluorescence imaging, positron emission tomography (PET), and magnetic resonance imaging (MRI) to assess the in vivo efficacy of this compound in xenograft models.
Signaling Pathway of KRASG12C and this compound Inhibition
KRASG12C is a constitutively active mutant of the KRAS protein, a key molecular switch in cellular signaling. In its active GTP-bound state, KRASG12C activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. This compound, in conjunction with intracellular CYPA, selectively binds to the active KRASG12C, preventing its interaction with downstream effectors and thereby inhibiting these oncogenic signaling cascades.
References
Troubleshooting & Optimization
RMC-4998 Technical Support Center: Troubleshooting Unexpected Results and Resistance Mechanisms
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using the preclinical KRASG12C(ON) inhibitor, RMC-4998. The following question-and-answer format addresses common issues and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a covalent inhibitor that selectively targets the active, GTP-bound state of the KRASG12C mutant protein. It functions as a molecular glue, forming a stable tri-complex with Cyclophilin A (CYPA) and KRASG12C(ON).[1][2] This tri-complex formation prevents KRASG12C from interacting with its downstream effectors, thereby inhibiting pro-proliferative signaling pathways.[1]
Q2: What is the reported selectivity profile of this compound?
A2: this compound exhibits selectivity for the active GTP-bound state of mutant KRASG12C.[1] It has been shown to have minimal impact on wild-type KRAS, NRAS, or HRAS.[1] While it shows activity against G12C-mutant HRAS and NRAS, it has little to no activity against KRASG13C.[1]
Troubleshooting Guide
Issue 1: Reduced or no inhibition of downstream signaling despite treatment with this compound.
-
Possible Cause 1: Adaptive Resistance through Pathway Reactivation.
-
Explanation: Cancer cells can develop adaptive resistance to this compound by reactivating the RAS signaling pathway. This can occur even while this compound is bound to KRASG12C.
-
Troubleshooting Suggestion: Consider a combination therapy approach. Co-treatment with an SHP2 inhibitor has been shown to delay the reactivation of the RAS pathway and enhance the anti-tumor effects of this compound.[3][4]
-
-
Possible Cause 2: Increased KRAS-GTP Loading.
-
Explanation: In some contexts, particularly in cells with acquired resistance to KRASG12C(OFF) inhibitors, there may be an overall increase in the levels of active, GTP-bound KRAS.[5] This could potentially overwhelm the inhibitory capacity of this compound at the concentration used.
-
Troubleshooting Suggestion: Titrate the concentration of this compound to determine if a higher dose can overcome the increased KRAS-GTP levels. Additionally, consider evaluating the combination of this compound with a KRASG12C(OFF) inhibitor.[5]
-
Issue 2: Unexpected cell survival or proliferation in this compound treated KRASG12C mutant cell lines.
-
Possible Cause: Cell-Line Specific Differences in Downstream Signaling.
-
Explanation: The efficacy of this compound can vary between different KRASG12C mutant cell lines. While it generally attenuates ERK signaling, its impact on other pathways like AKT/mTOR and RAL signaling may differ.[1]
-
Troubleshooting Suggestion: Perform a broader analysis of downstream signaling pathways (e.g., Western blot for p-AKT, p-S6) in your specific cell line to understand the signaling landscape and potential bypass mechanisms.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and its more optimized successor, RMC-6291.
Table 1: In Vitro Potency of this compound and RMC-6291
| Compound | Assay | Target Cell Lines | IC50 | Citation |
| This compound | ERK Signaling Inhibition | KRASG12C Mutant Cancer Cells | 1 - 10 nM | [1] |
| RMC-6291 | Proliferation Inhibition | Panel of KRASG12C Mutant Cells | 0.11 nM (median) | [1] |
Table 2: Comparative Efficacy of this compound
| Comparison | Metric | Observation | Citation |
| This compound vs. MRTX849 (adagrasib) | Cell Viability | This compound displayed increased activity in reducing cell viability in NSCLC cell lines. | [4] |
| This compound + RMC-4550 (SHP2 inhibitor) vs. This compound alone | Cell Viability & Apoptosis | The combination resulted in a stronger reduction in cell viability and increased apoptosis in a mouse cancer cell line. | [4] |
Experimental Protocols
Below are generalized methodologies for key experiments based on the available literature.
Western Blot for Downstream Signaling Pathway Analysis
-
Cell Culture and Treatment: Plate KRASG12C mutant cancer cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, AKT, S6).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cell Seeding: Seed KRASG12C mutant cells in 96-well plates.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as one based on resazurin or CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a non-linear regression curve.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the KRAS signaling pathway.
Experimental Workflow for Investigating Adaptive Resistance
Caption: Workflow for identifying and addressing adaptive resistance to this compound.
References
- 1. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Acquired Resistance to RMC-4998
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to RMC-4998, a RAS(ON) G12C-selective tri-complex inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving acquired resistance to this compound.
Issue 1: Decreased sensitivity of cancer cell lines to this compound over time.
-
Question: My KRAS G12C mutant cell line, which was initially sensitive to this compound, is now showing reduced response to the inhibitor. What are the potential underlying mechanisms?
-
Answer: Acquired resistance to this compound can emerge through various on-target and off-target mechanisms. It is crucial to investigate these possibilities systematically.
-
On-target alterations: These involve changes to the KRAS G12C protein itself.
-
Secondary KRAS mutations: The emergence of new mutations in the KRAS gene can prevent this compound from binding effectively. These can include mutations at codons other than G12 (e.g., G13D, Q61H, R68S, H95D/Q/R, Y96C) or additional mutations at the G12 position (e.g., G12D/R/V/W).[1][2]
-
KRAS G12C amplification: An increased copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitory capacity of this compound.[1][3]
-
-
Off-target mechanisms (Bypass Tracks): The cancer cells may activate alternative signaling pathways to bypass their dependency on KRAS G12C.
-
Activation of other RAS isoforms: Mutations in other RAS genes, such as NRAS (e.g., G13R), can reactivate the MAPK pathway.[3]
-
Receptor Tyrosine Kinase (RTK) activation: Increased activity of upstream RTKs can lead to persistent RAS signaling.[3]
-
Alterations in downstream effectors: Activating mutations in downstream signaling molecules like BRAF or MAP2K1 can also confer resistance.[1][2]
-
Loss of tumor suppressors: Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN are also potential mechanisms.[1][2]
-
Oncogenic fusions: Gene fusions involving ALK, RET, BRAF, RAF1, and FGFR3 can activate parallel signaling pathways.[1][2]
-
Histologic transformation: In some cases, lung adenocarcinoma cells can transform into squamous cell carcinoma, a lineage that may be less dependent on KRAS signaling.[1]
-
-
Issue 2: How to experimentally confirm the mechanism of resistance in my cell line?
-
Question: What experiments should I perform to identify the specific mechanism of resistance in my this compound-resistant cell line?
-
Answer: A multi-omics approach is often necessary to elucidate the resistance mechanism.
-
Genomic Analysis:
-
Whole-Exome Sequencing (WES) or targeted sequencing: To identify secondary mutations in KRAS and other key cancer-related genes (NRAS, BRAF, MAP2K1, NF1, PTEN, etc.).
-
Copy Number Variation (CNV) analysis: To detect amplification of the KRAS G12C allele or other oncogenes like MET.[1]
-
-
Transcriptomic Analysis:
-
RNA-Sequencing (RNA-Seq): To identify changes in gene expression profiles, such as the upregulation of bypass pathway components or markers of epithelial-mesenchymal transition (EMT).
-
-
Proteomic and Phosphoproteomic Analysis:
-
Western Blotting: To assess the phosphorylation status of key signaling proteins in the MAPK pathway (e.g., p-ERK, p-MEK) and AKT pathway (e.g., p-AKT) to determine if these pathways are reactivated.
-
Mass Spectrometry-based Phosphoproteomics: For a global, unbiased view of changes in signaling pathway activation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a tri-complex inhibitor that selectively targets the active, GTP-bound state of KRAS G12C.[4] It forms a complex with cyclophilin A (CypA), and this binary complex then binds to KRAS G12C-GTP, sterically hindering its interaction with downstream effectors and thus inhibiting signaling.[5]
Q2: Can this compound overcome resistance to KRAS G12C(OFF) inhibitors like sotorasib and adagrasib?
A2: Yes, in some preclinical models, this compound has been shown to overcome adaptive resistance to sotorasib. This is because some resistance mechanisms to KRAS G12C(OFF) inhibitors involve an increase in the proportion of KRAS G12C in the active GTP-bound state, which is the direct target of this compound.
Q3: Are there therapeutic strategies to overcome acquired resistance to this compound?
A3: Yes, preclinical studies suggest several strategies. If resistance is driven by reactivation of the RAS pathway through other RAS isoforms, a multi-selective RAS(ON) inhibitor like RMC-7977 may be effective.[3] Combination therapies, for instance with inhibitors of upstream activators like SHP2 or EGFR, or downstream effectors, could also be explored depending on the specific resistance mechanism.[6]
Quantitative Data Summary
Table 1: Examples of Acquired Resistance Mechanisms to KRAS G12C Inhibitors
| Resistance Mechanism | Type | Method of Detection | Reference |
| Secondary KRAS mutations (G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C) | On-Target | Genomic Sequencing | [1][2][7] |
| KRAS G12C Allele Amplification | On-Target | Genomic Sequencing (CNV) | [1][2][3] |
| MET Amplification | Off-Target (Bypass) | Genomic Sequencing (CNV) | [1][2] |
| Activating mutations in NRAS, BRAF, MAP2K1, RET | Off-Target (Bypass) | Genomic Sequencing | [1][2] |
| Oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3) | Off-Target (Bypass) | Genomic/Transcriptomic Sequencing | [1][2] |
| Loss-of-function mutations in NF1, PTEN | Off-Target (Bypass) | Genomic Sequencing | [1][2] |
| Histologic Transformation (Adenocarcinoma to Squamous) | Off-Target | Histology | [1] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Cell Culture: Culture a KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2) in its recommended standard growth medium.
-
Initial IC50 Determination: Determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Dose Escalation:
-
Continuously expose the cells to this compound starting at a low concentration (e.g., IC20).
-
Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Monitor cell morphology and proliferation rate.
-
-
Isolation of Resistant Clones: When cells are able to proliferate in a high concentration of this compound (e.g., >1 µM or at least 10x the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Confirmation of Resistance: Expand the clones and re-determine the IC50 for this compound to confirm a significant shift compared to the parental cell line.
-
Cryopreservation: Cryopreserve the resistant cell line stocks for future experiments.
Protocol 2: Western Blot for MAPK Pathway Reactivation
-
Cell Lysis: Treat parental and this compound resistant cells with or without this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (T202/Y204), total ERK, p-MEK, total MEK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: Signaling pathway and mechanisms of resistance to this compound.
Caption: Workflow for identifying this compound resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming adaptive resistance to RMC-4998 treatment
Welcome to the technical support center for RMC-4998. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding adaptive resistance to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a preclinical, covalent tri-complex inhibitor that selectively targets the active, GTP-bound (ON) state of the KRAS G12C mutant protein.[1][2][3] It functions as a "molecular glue," forming a stable ternary complex between KRAS G12C(ON), Cyclophilin A (CYPA), and itself.[4][5] This complex prevents KRAS G12C from interacting with its downstream effectors, thereby inhibiting signaling through pathways like the MAPK (RAS-RAF-MEK-ERK) cascade.[3][4] Unlike first-generation KRAS G12C inhibitors (e.g., sotorasib, adagrasib) that target the inactive GDP-bound (OFF) state, this compound directly inhibits the oncogenic, active form of the protein.[1][5][6]
Q2: My cells/model developed resistance to a KRAS G12C(OFF) inhibitor. Can this compound be effective?
A2: Yes, preclinical studies show that this compound is effective in models with adaptive resistance to KRAS G12C(OFF) inhibitors like sotorasib.[1] A common mechanism of resistance to these "OFF-state" inhibitors is the feedback reactivation of RAS signaling, leading to an increased proportion of KRAS G12C in the active, GTP-bound state.[1][2] This shift creates a specific vulnerability to this compound, which selectively targets this active conformation.[1] In sotorasib-resistant patient-derived organoid xenograft (PDOX) models, this compound has demonstrated the ability to overcome this resistance.[1]
Q3: I am observing a rebound in MAPK pathway signaling (e.g., pERK levels) shortly after treating with this compound. What is causing this?
A3: This phenomenon is a form of adaptive resistance. While this compound is a potent inhibitor, cancer cells can rapidly reactivate the RAS-MAPK pathway through feedback mechanisms.[3][7][8] This is often driven by the activation of upstream receptor tyrosine kinases (RTKs).[9][10] The inhibition of KRAS G12C disrupts the negative feedback loops that normally keep RTK signaling in check. The resulting RTK activation leads to increased signaling through wild-type RAS isoforms (HRAS, NRAS) or residual KRAS G12C that has not been bound by this compound, ultimately causing a rebound in ERK phosphorylation and mitigating the inhibitor's effect.[9][11]
Q4: How can I overcome this rapid adaptive resistance to this compound?
A4: The most well-documented strategy is to combine this compound with an inhibitor of SHP2 (e.g., RMC-4550).[3][8] SHP2 is a critical protein tyrosine phosphatase that acts as a downstream signaling node for multiple RTKs to activate the RAS pathway.[9][12] By co-inhibiting SHP2, you can block the feedback loop that causes pathway reactivation. This combination has been shown to lead to more sustained MAPK pathway suppression, increased apoptosis, and enhanced anti-tumor efficacy in preclinical models compared to this compound alone.[3][8]
Q5: Are there other combination strategies to consider for overcoming resistance?
A5: Yes, other strategies have been explored preclinically. These include:
-
Combination with KRAS G12C(OFF) inhibitors: Combining this compound with sotorasib has been shown to significantly reduce cell proliferation and downstream signaling.[1]
-
Combination with Pan-RAS inhibitors: For resistance mechanisms involving other RAS isoforms, a pan-RAS inhibitor like RMC-6236 could be effective.[2][7]
-
Combination with Immune Checkpoint Blockade: In immune-competent models, combining this compound and a SHP2 inhibitor has been shown to sensitize tumors to immune checkpoint inhibitors (e.g., anti-PD-1), leading to durable, immune-mediated tumor rejection.[7][8]
Troubleshooting Guides
Issue 1: Sub-optimal Inhibition of Cell Viability In Vitro
If you observe that this compound monotherapy does not achieve the expected reduction in cell viability in your KRAS G12C-mutant cell line, consider the following troubleshooting steps.
Workflow for Investigating Sub-optimal Response
Caption: Workflow for troubleshooting sub-optimal in vitro response.
Data Summary: Combination Effects on Cell Viability
The following table summarizes typical results from cell viability assays when combining this compound with a SHP2 inhibitor.
| Cell Line (KRAS G12C) | Treatment | Relative Cell Viability |
| Human NSCLC (e.g., CALU1) | This compound (monotherapy) | ++ |
| SHP2i (monotherapy) | +++ | |
| This compound + SHP2i | + | |
| Murine NSCLC (e.g., KPAR) | This compound (monotherapy) | ++ |
| SHP2i (monotherapy) | +++ | |
| This compound + SHP2i | + | |
| +++: High Viability, ++: Moderate Viability, +: Low Viability (strongest effect) |
Issue 2: Tumor Regrowth In Vivo Following Initial Response
If you observe initial tumor regression followed by relapse during continuous this compound treatment in a xenograft or syngeneic model, this likely indicates the development of adaptive resistance.
Signaling Pathway of Adaptive Resistance and Combination Strategy
References
- 1. RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 3. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Non-genetic adaptive resistance to KRASG12C inhibition: EMT is not the only culprit [frontiersin.org]
Technical Support Center: RMC-4998 and Cyclophilin A (CYPA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Cyclophilin A (CYPA) expression levels on the potency of RMC-4998, a selective inhibitor of KRASG12C.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is CYPA important?
A1: this compound is a tri-complex inhibitor that targets the active, GTP-bound state of the KRASG12C mutant protein.[1][2] Its unique mechanism relies on the formation of a stable ternary complex with intracellular CYPA and the activated KRASG12C mutant.[2] this compound first binds to CYPA, remodeling its surface to create a neomorphic interface that can then bind to KRASG12C.[3] This CYPA:this compound:KRASG12C tri-complex sterically blocks the interaction of KRASG12C with its downstream effectors, thereby inhibiting oncogenic signaling pathways such as the RAF-MEK-ERK pathway.[1][4] Therefore, CYPA is indispensable for the inhibitory activity of this compound.
Q2: How do CYPA expression levels affect the potency of this compound?
A2: The potency of this compound is directly dependent on the intracellular concentration of CYPA. Higher levels of CYPA can lead to increased formation of the active inhibitory tri-complex, thus enhancing the potency of this compound. Conversely, the loss or significant reduction of CYPA expression can lead to resistance to this compound, as the formation of the tri-complex is impaired.
Q3: What are the expected IC50 values for this compound?
A3: The IC50 value for this compound in the formation of the KRASG12C-CYPA tri-complex is approximately 28 nM.[1][2] In cellular assays, this compound inhibits ERK signaling with an IC50 ranging from 1 to 10 nM.[5] However, these values can vary depending on the cell line, experimental conditions, and importantly, the expression level of CYPA.
Q4: Can this compound inhibit wild-type KRAS or other KRAS mutants?
A4: this compound is highly selective for the KRASG12C mutant in its active, GTP-bound state. It does not significantly affect wild-type KRAS, NRAS, or HRAS.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in this compound IC50 values across experiments. | 1. Inconsistent CYPA expression levels in cell cultures. 2. Cell line heterogeneity or genetic drift. 3. Variations in experimental conditions (e.g., cell density, incubation time). | 1. Regularly monitor CYPA expression levels via Western blot. 2. Use low-passage, authenticated cell lines. 3. Standardize protocols for cell seeding density and treatment duration. |
| Reduced or no response to this compound treatment in a previously sensitive cell line. | 1. Development of acquired resistance. 2. Downregulation or loss of CYPA expression. | 1. Verify CYPA expression levels in the resistant cells compared to the parental line. 2. Sequence the KRAS gene to check for secondary mutations. |
| Inconsistent results in pERK inhibition assays. | 1. Suboptimal antibody performance. 2. Issues with protein extraction or quantification. 3. Timing of sample collection. | 1. Validate primary and secondary antibodies. 2. Ensure complete cell lysis and accurate protein concentration measurement. 3. Perform a time-course experiment to determine the optimal time point for observing maximal pERK inhibition. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in different experimental settings. Note that direct comparative studies of this compound potency at varying CYPA levels are not extensively published in a tabulated format. The data presented here are from various sources and contexts.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Tri-complex Formation | KRASG12C-CYPA | IC50 | 28 nM | [1][2] |
| ERK Signaling Inhibition | KRASG12C mutant cancer cells | IC50 | 1 - 10 nM | [5] |
| Cell Viability | KRASG12C mutant lung cancer cells | - | Inhibition observed at 0-1000 nM (72h) | [1] |
| pERK Inhibition | LU65 cells | - | Inhibition observed at 30 nM (96h) | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Potency using a Cell Viability Assay
This protocol outlines a standard procedure for determining the IC50 of this compound in a KRASG12C mutant cell line.
-
Cell Seeding:
-
Culture KRASG12C mutant cells (e.g., NCI-H358) in appropriate media.
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).
-
Follow the manufacturer's instructions to measure cell viability.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Measurement of CYPA Expression by Western Blot
This protocol describes how to assess the protein levels of CYPA in cell lysates.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CYPA overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow Diagram
References
RMC-4998 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of RMC-4998. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid form of this compound is stable for several weeks at ambient temperature during shipping.[1] For long-term storage, it is recommended to store the powder in a dry, dark place.[1] Specific temperature recommendations from suppliers vary, so it is best to adhere to the instructions on the product's certificate of analysis. General long-term storage recommendations are provided in the table below.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3] For storage, it is recommended to keep the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3] Some suppliers also suggest that storage at -20°C is suitable for up to 6 months.[4] Always refer to the supplier's specific recommendations.
Q4: Is this compound stable in aqueous solutions for cell-based assays?
A4: While specific stability data in cell culture media is not extensively published, it is a general best practice to prepare working solutions fresh for each experiment by diluting a concentrated stock solution directly into the assay medium immediately before use. For in vivo experiments, it is also recommended to prepare the formulation on the day of use.[3]
Q5: What should I do if I observe precipitation in my this compound solution?
A5: If precipitation occurs, gentle heating and/or sonication can be used to aid in the dissolution of this compound.[3] Ensure the solution is clear before use. If precipitation persists, it may indicate that the solubility limit has been exceeded in that particular solvent or formulation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in experiments. | Degradation of this compound due to improper storage or handling. | - Prepare fresh stock solutions from solid compound. - Aliquot stock solutions to minimize freeze-thaw cycles. - Ensure storage at the recommended temperatures (-20°C or -80°C). - Prepare working solutions immediately before each experiment. |
| Precipitation of the compound upon dilution in aqueous media. | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is as low as possible while maintaining solubility. - For in vivo studies, consider using formulations with excipients like PEG300, Tween-80, or corn oil to improve solubility.[2][3] |
| Variability between experimental replicates. | Inhomogeneous solution or degradation of the compound in the working solution over the course of the experiment. | - Ensure the stock solution is completely dissolved and homogenous before preparing dilutions. - Prepare a sufficient volume of the working solution for all replicates at once to ensure consistency. - For lengthy experiments, consider preparing fresh working solutions at different time points. |
Data Presentation: Storage and Solubility
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place.[1] |
| -20°C | Long-term (months to years) | Store in a dry, dark place.[1][2] | |
| Stock Solution in DMSO | -20°C | Up to 1 month[2][3] or 6 months[4] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -80°C | Up to 6 months[3] or 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Table 2: Solubility of this compound
| Solvent/Formulation | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (50.85 mM)[2] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.54 mM)[3] | A clear solution is obtained. Recommended for in vivo use.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.54 mM)[3] | A clear solution is obtained. Recommended for in vivo use.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in an Aqueous Solution (Example)
This protocol provides a framework for assessing the stability of this compound in a specific experimental buffer or medium.
-
Materials: this compound stock solution, experimental buffer/medium, HPLC system.
-
Procedure:
-
Prepare a working solution of this compound in the desired aqueous buffer at the final experimental concentration.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and analyze them by HPLC.
-
Compare the peak area of this compound at each time point to the initial peak area at T=0 to determine the percentage of compound remaining.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound solution stability.
Troubleshooting Logic for Inconsistent Results
Caption: Logic for troubleshooting inconsistent experimental results.
References
Troubleshooting inconsistent RMC-4998 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RMC-4998. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective preclinical tool compound that inhibits KRAS G12C.[1][2] It functions as a molecular glue, forming a stable tri-complex with Cyclophilin A (CYPA) and the active, GTP-bound form of KRAS G12C.[1][3] This complex prevents KRAS G12C from interacting with its downstream effectors, thereby inhibiting signaling pathways, such as the MAPK pathway, that drive tumor growth.[1]
Q2: In which types of cancer cell lines is this compound expected to be effective?
A2: this compound is designed to be effective in cancer cell lines harboring the KRAS G12C mutation.[1] Its efficacy is dependent on the cellular expression of Cyclophilin A (CYPA), which is essential for the formation of the inhibitory tri-complex.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles. For specific lot information, always refer to the manufacturer's datasheet.
Q4: Can this compound be used in combination with other inhibitors?
A4: Yes, studies have shown that combining this compound with SHP2 inhibitors can be beneficial. This combination can help overcome or delay adaptive resistance to this compound by preventing the reactivation of the RAS-MAPK pathway.[2][4][5]
Troubleshooting Guides
Inconsistent Anti-proliferative Activity in Cell-Based Assays
Problem: High variability in IC50 values for this compound across repeat experiments in the same KRAS G12C cell line.
| Possible Cause | Troubleshooting Step |
| Cell Line Integrity and Passage Number | Use low-passage, authenticated cell lines. High passage numbers can lead to genetic drift and altered phenotypes.[6][7] |
| Inconsistent Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Cell density can influence growth rates and drug response.[6] |
| Variability in Drug Preparation | Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Ensure accurate pipetting. |
| Assay Incubation Time | Optimize the incubation time with this compound. A time-course experiment can determine the optimal endpoint.[6] |
| Sub-optimal Cyclophilin A (CYPA) Expression | Confirm CYPA expression in your cell line using Western blot or qPCR. Low CYPA levels will reduce this compound efficacy.[1] |
| Serum Lot-to-Lot Variability | Test and use a single lot of fetal bovine serum (FBS) for a series of experiments to minimize variability. |
Weak or No Downstream Signaling Inhibition (e.g., p-ERK) in Western Blots
Problem: Little to no reduction in phosphorylated ERK (p-ERK) levels upon treatment with this compound in a KRAS G12C mutant cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting p-ERK.[5] |
| Poor Sample Preparation | Ensure rapid cell lysis on ice with appropriate protease and phosphatase inhibitors to preserve protein phosphorylation states.[8][9] |
| Low Protein Loading | Load a sufficient amount of total protein (typically 20-40 µg) per lane to ensure detectable levels of the target protein.[8][10] |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. For low molecular weight proteins, consider using a smaller pore size membrane (0.22 µm).[8] |
| Antibody Issues | Use validated antibodies for p-ERK and total ERK. Ensure you are using the recommended antibody dilutions and incubation conditions.[10][11] |
| Rapid Signal Reactivation | The RAS pathway can sometimes be reactivated. Analyze p-ERK levels at earlier time points (e.g., 2, 6, 12 hours) post-treatment.[2][5] |
Experimental Protocols
General Protocol for a Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
General Protocol for Western Blotting to Detect p-ERK Inhibition
-
Cell Treatment and Lysis: Plate KRAS G12C cells and treat with this compound at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A general workflow for troubleshooting inconsistent results.
Caption: Logical relationships in diagnosing experimental inconsistencies.
References
- 1. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
Cell line-specific toxicity of RMC-4998
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cell line-specific toxicity of RMC-4998. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, selective inhibitor of the KRASG12C mutant protein.[1] Unlike inhibitors that target the inactive, GDP-bound state of KRAS, this compound targets the active, GTP-bound ("ON") state.[2][3][4] It functions as a molecular glue, forming a stable ternary complex with intracellular cyclophilin A (CYPA) and the GTP-bound KRASG12C protein.[1][5][6] This tri-complex formation prevents KRASG12C from interacting with its downstream effectors, thereby inhibiting oncogenic signaling pathways such as the MAPK (ERK) and PI3K/mTOR pathways, which ultimately leads to apoptosis in cancer cells harboring the KRASG12C mutation.[1]
Q2: Which cell lines are sensitive to this compound?
A2: Cell lines harboring the KRASG12C mutation are generally sensitive to this compound. Published studies have demonstrated potent activity in several non-small cell lung cancer (NSCLC) cell lines. The strongest inhibitory effects have been observed in H358, LU65, and H2122 cells.[1] Other sensitive cell lines mentioned include CALU1 and NCI-H23.[4]
Q3: Are there any known resistant cell lines?
A3: Yes, some cell lines exhibit reduced sensitivity to this compound. For instance, cell lines that are most resistant to inactive-state KRASG12C inhibitors, such as LU99A and SW1573, have also shown weaker effects with this compound.[1] Additionally, acquired resistance can develop. For example, an AMG510-resistant MIA PaCa-2 pancreatic cancer cell line has been established which also shows reduced sensitivity to other KRASG12C inhibitors.[7] The expression of wild-type KRAS may also reduce the efficacy of this compound.[8]
Q4: What is the typical concentration range and treatment duration for in vitro experiments?
A4: The effective concentration and duration can vary between cell lines. However, here are some examples from the literature:
-
ERK Signaling Inhibition: IC50 values for the inhibition of ERK signaling in KRASG12C mutant cancer cell models range between 1 and 10 nM.[5]
-
Cell Viability/Proliferation:
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Parameter | Cell Line(s) | Value/Concentration | Duration | Effect |
| Tri-Complex Formation IC50 | N/A | 28 nM | N/A | Formation of CYPA:this compound:KRASG12C complex[1] |
| ERK Signaling Inhibition IC50 | KRASG12C mutant models | 1 - 10 nM | N/A | Inhibition of downstream ERK signaling[5] |
| ERK Phosphorylation Inhibition | LU65 | 30 nM | 96 hours | Inhibition of pERK and suppression of cell viability[1] |
| Oncogenic Signaling Disruption | KRASG12C mutant cells | 100 nM | 120 hours | Disruption of oncogenic signaling[1] |
| Cell Viability Inhibition | Lung cancer cells | 0 - 1000 nM | 72 hours | Suppression of PI3K/mTOR and ERK pathways[1] |
Experimental Protocols
Protocol: Cell Viability Assay using a Resazurin-based Reagent
This protocol outlines a general procedure to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
KRASG12C mutant and wild-type cell lines
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Resazurin-based viability reagent (e.g., alamarBlue™, PrestoBlue™)
-
Microplate reader capable of fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 5,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. It is common to perform a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., 0.1 nM to 1 µM).
-
Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no cells" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 or 96 hours) at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization.
-
Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no cells" blank wells from all other wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Troubleshooting Guide
Problem 1: My KRASG12C mutant cell line shows lower-than-expected sensitivity to this compound.
-
Possible Cause 1: Cell Line Identity/Integrity.
-
Troubleshooting: Authenticate your cell line using Short Tandem Repeat (STR) profiling to ensure it is the correct line and free from cross-contamination. Regularly check for mycoplasma contamination.
-
-
Possible Cause 2: Acquired Resistance.
-
Troubleshooting: Prolonged culturing, especially at high passage numbers, can lead to genetic drift and the selection of resistant clones. Use early passage cells for critical experiments. If you suspect acquired resistance, you may need to perform genomic or proteomic analysis to identify potential resistance mechanisms, such as secondary mutations in the RAS pathway.[9]
-
-
Possible Cause 3: Suboptimal Experimental Conditions.
-
Troubleshooting: Ensure the this compound compound is fully dissolved and has not degraded. Re-evaluate the cell seeding density and treatment duration. A longer treatment time (e.g., up to 120 hours) may be required for some cell lines.[1]
-
Problem 2: High variability between replicate wells in my cell viability assay.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting to prevent cells from settling. Pay attention to pipetting technique to ensure accuracy. Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation (the "edge effect").
-
-
Possible Cause 2: Compound Precipitation.
-
Troubleshooting: Check the solubility of this compound in your culture medium at the highest concentration used. If precipitation is observed, consider using a lower top concentration or adding a solubilizing agent (if compatible with your experiment).
-
-
Possible Cause 3: Uneven Distribution of Reagent.
-
Troubleshooting: After adding the viability reagent, gently tap or briefly shake the plate to ensure it is mixed evenly within each well before incubation.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RMC-4998 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RMC-4998 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, selective inhibitor that targets the active, GTP-bound state of the KRASG12C mutant protein.[1][2] It functions as a tri-complex inhibitor by first binding to the intracellular chaperone protein, cyclophilin A (CYPA). This this compound-CYPA complex then binds to the active KRASG12C, forming a stable ternary complex.[1] This tri-complex sterically hinders the interaction of KRASG12C with its downstream effectors, thereby inhibiting oncogenic signaling pathways such as the MAPK (ERK) and PI3K/mTOR pathways.[1][3][4]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: A good starting point for a dose-response experiment with this compound is a broad range from 1 nM to 1000 nM.[1] The IC50 for inhibition of ERK signaling is reported to be in the low nanomolar range (1-10 nM) in sensitive KRASG12C mutant cell lines.[3] For cell viability assays, the IC50 can vary depending on the cell line and assay duration, but values are often in the sub-nanomolar to low nanomolar range.[4] Refer to the data table below for specific examples.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working dilutions for your experiments, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of cell viability or downstream signaling (e.g., p-ERK) with this compound.
-
Potential Cause 1: this compound Integrity or Concentration
-
Solution: Ensure your stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] Prepare fresh dilutions from your stock for each experiment. If the issue persists, consider verifying the concentration and purity of your stock solution.
-
-
Potential Cause 2: Cell Line Characteristics
-
Solution: Confirm that your cell line indeed harbors the KRASG12C mutation and does not have known resistance mechanisms.[6] Cell sensitivity can also be affected by passage number; it is advisable to use cells within a consistent and low passage range.[5] Additionally, ensure that the cell seeding density is optimal and consistent across experiments, as this can influence drug response.[5][6]
-
-
Potential Cause 3: Experimental Conditions
-
Solution: For signaling pathway analysis (e.g., Western blot for p-ERK), perform a time-course experiment (e.g., 1, 4, 8, 24 hours) as the inhibition of p-ERK can be rapid, but pathway reactivation can occur over time.[6] For cell viability assays, ensure the incubation time is sufficient (e.g., 72-120 hours) to observe an effect on cell proliferation.[1]
-
Problem 2: I am observing high background or inconsistent results in my Western blot for phosphorylated ERK (p-ERK).
-
Potential Cause 1: Sample Preparation
-
Potential Cause 2: Blocking and Antibody Incubation
-
Solution: When detecting phosphorylated proteins, avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can lead to high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[7] Ensure your primary antibody for p-ERK is validated and used at the recommended dilution, typically with an overnight incubation at 4°C to enhance signal.[7]
-
-
Potential Cause 3: Data Normalization
-
Solution: To accurately quantify changes in phosphorylation, you must normalize the p-ERK signal to the total ERK signal. After detecting p-ERK, strip the membrane and re-probe with an antibody for total ERK.[7] This accounts for any variations in protein loading between lanes.
-
Data Presentation
Table 1: In Vitro Activity of this compound in KRASG12C Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Incubation Time |
| H358 | Non-Small Cell Lung Cancer | Cell Viability | Strong inhibitory effect noted | 72 h |
| LU65 | Non-Small Cell Lung Cancer | Cell Viability | IC50 of 0.28 nM | 120 h |
| H2122 | Non-Small Cell Lung Cancer | Cell Viability | Strong inhibitory effect noted | 72 h |
| Various KRASG12C lines | Various | ERK Signaling Inhibition | IC50 of 1-10 nM | Not Specified |
| LU65 | Non-Small Cell Lung Cancer | ERK Phosphorylation Inhibition | 30 nM showed effect | 96 h |
Data compiled from multiple sources.[1][8]
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted for assessing the effect of this compound on cell viability by quantifying ATP levels.[9][10]
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Create a dose-response curve (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound dose).
-
Carefully add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 72-120 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of medium in the well (e.g., 100 µL).[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence from wells with medium only.
-
Normalize the data to the vehicle control (as 100% viability) and plot the results to determine the IC50 value.
-
Protocol 2: Western Blot for Phosphorylated ERK (p-ERK)
This protocol is designed to detect the inhibition of ERK phosphorylation following this compound treatment.[7][11]
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 1, 4, 24 hours). Include a vehicle control.
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify band intensities and normalize the p-ERK signal to the total ERK signal.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (RM-029) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
How to address RAS pathway reactivation after RMC-4998 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RMC-4998 and investigating the reactivation of the RAS signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a preclinical tool compound that functions as a selective inhibitor of KRAS G12C in its active, GTP-bound (ON) state.[1][2] It operates as a molecular glue, forming a stable tri-complex with cyclophilin A (CYPA) and the GTP-bound form of KRAS G12C.[3][4] This tri-complex formation prevents KRAS G12C from interacting with its downstream effectors, thereby inhibiting signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K/AKT pathways.[3] this compound is a representative preclinical compound for the investigational drug RMC-6291.[1][2]
Q2: What are the common mechanisms of RAS pathway reactivation after treatment with RAS inhibitors like this compound?
RAS pathway reactivation is a common mechanism of resistance to targeted therapies. Key mechanisms include:
-
Feedback Reactivation of Upstream Signaling: Inhibition of the MAPK pathway can lead to a loss of negative feedback loops, resulting in the activation of receptor tyrosine kinases (RTKs) such as EGFR.[5][6] This upstream activation can increase the levels of GTP-bound RAS, potentially overcoming the inhibitory effects of the drug.[7]
-
Secondary Mutations: The development of secondary mutations in the KRAS gene can prevent the binding of the inhibitor.[5][8]
-
Activation of Parallel Pathways: Cancer cells can adapt by upregulating parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, to bypass the inhibited RAS pathway.[5][9]
-
Increased KRAS Expression and GTP-Loading: Adaptive resistance can occur due to an increase in the overall expression of KRAS and a higher proportion of KRAS in the active GTP-bound state.[7]
Q3: How can RAS pathway reactivation be overcome or delayed?
Preclinical studies suggest that combination therapies are a promising strategy to overcome or delay RAS pathway reactivation. A notable approach is the combination of this compound with a SHP2 inhibitor.[1][2] SHP2 is a protein tyrosine phosphatase that acts downstream of multiple RTKs and is involved in activating RAS.[10] By inhibiting SHP2, it is possible to block the upstream signals that lead to RAS reactivation.[1][2] This combination has been shown to suppress MAPK reactivation and enhance anti-tumor activity.[2] Another potential strategy is the dual inhibition of both the active (ON) and inactive (OFF) states of KRAS G12C by combining inhibitors like this compound with a KRAS G12C (OFF) inhibitor.[7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays with this compound.
-
Potential Cause: High variability in IC50 values can stem from several factors, including cell line integrity, passage number, and seeding density.[11] Cancer cell lines can exhibit genetic drift over time, which can alter their sensitivity to inhibitors.[11]
-
Troubleshooting Steps:
-
Cell Line Authentication: Regularly perform cell line authentication (e.g., STR profiling) to confirm the identity of your cells.[11]
-
Low Passage Number: Use cells within a consistent and low passage number range for all experiments.[11] It is recommended to thaw a fresh vial of low-passage cells after a defined number of passages.[11]
-
Standardize Seeding Density: Optimize and standardize the initial cell seeding density to ensure that cells are in the exponential growth phase at the time of inhibitor addition.[11]
-
Issue 2: Variable inhibition of downstream signaling (e.g., pERK, pAKT) observed in Western blots after this compound treatment.
-
Potential Cause: Inconsistent downstream signaling can be due to both biological and technical factors. Biologically, the dynamics of signaling inhibition and reactivation can be transient.[11] Technically, variations in sample preparation and western blot procedure can lead to inconsistent results.
-
Troubleshooting Steps:
-
Time-Course Experiments: Perform time-course experiments to assess the dynamics of signaling inhibition and reactivation.[11] This will help identify the optimal time point for observing maximal inhibition.
-
Consistent Protocol: Ensure a standardized protocol for cell lysis, protein quantification, and western blotting. Use fresh protease and phosphatase inhibitors in your lysis buffer.[11]
-
Loading Controls: Always use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Analyze Multiple Pathways: To get a broader understanding of the cellular response, analyze multiple downstream signaling pathways simultaneously.[11]
-
Data Presentation
Table 1: Comparative IC50 Values of this compound and a KRAS G12C (OFF) Inhibitor
| Cell Line | This compound (RAS-ON Inhibitor) IC50 (nM) | Adagrasib (RAS-OFF Inhibitor) IC50 (nM) |
| CALU1 (Human NSCLC) | ~1-10 | ~10-100 |
| NCI-H23 (Human NSCLC) | ~1-10 | ~10-100 |
Note: The IC50 values are approximate and based on graphical data representations in the cited source. Actual values may vary depending on experimental conditions.[2]
Experimental Protocols
Protocol 1: Western Blot for pERK and Total ERK Analysis
This protocol is for assessing the inhibition of the MAPK pathway by measuring the phosphorylation of ERK.
Materials:
-
RIPA buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli buffer
-
Primary antibodies (anti-pERK1/2, anti-total ERK, anti-loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at desired concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
Sample Preparation: Denature protein lysates by boiling with Laemmli buffer.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescence substrate and visualize the bands using a gel documentation system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Visualizations
Caption: RAS signaling pathway and points of inhibition by this compound and a SHP2 inhibitor.
Caption: General experimental workflow for evaluating this compound efficacy and RAS pathway signaling.
Caption: Logic diagram for troubleshooting common experimental issues with this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adaptive stress signaling in targeted therapy resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Strategies for Targeting Ras Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In situ modeling of acquired resistance to RTK/RAS-pathway-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: RMC-4998 and the Investigation of Persister Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for the KRAS G12C(ON) inhibitor, RMC-4998, to induce drug-tolerant persister (DTP) cells.
Frequently Asked Questions (FAQs)
Q1: What is the potential for this compound to induce persister cells?
A1: this compound is a potent, covalent inhibitor that targets the active, GTP-bound state of KRAS G12C.[1][2] While preclinical studies have demonstrated its high potency, rapid reactivation of the RAS pathway has been observed following treatment.[2] This suggests that a subpopulation of cancer cells may survive initial therapy, potentially entering a drug-tolerant, quiescent state known as persister cells. The emergence of such cells is a common mechanism of non-genetic resistance to targeted therapies.[3][4] Although direct studies quantifying this compound-induced persister cell formation are limited, the phenomenon is well-documented for other targeted agents in KRAS-mutant cancers.[5]
Q2: What are the key signaling pathways to monitor when investigating this compound and persister cells?
A2: When investigating the effects of this compound, it is crucial to monitor the RAS-MAPK and PI3K-AKT-mTOR signaling pathways. This compound is designed to inhibit downstream signaling from activated KRAS.[1] However, persister cells often exhibit reactivation of these or parallel survival pathways.[3][6] Monitoring the phosphorylation status of key proteins such as ERK, AKT, and S6 ribosomal protein can provide insights into the cellular response and the emergence of drug tolerance.
Q3: What are the general characteristics of drug-tolerant persister cells?
A3: Drug-tolerant persister (DTP) cells are a small fraction of cancer cells that survive high-dose drug treatment through non-genetic mechanisms.[3][4] They are typically characterized by:
-
A reversible, slow-cycling, or quiescent state.[7]
-
Altered metabolism and reliance on alternative survival pathways.[8]
-
Epigenetic reprogramming.[9]
-
Potential for epithelial-to-mesenchymal transition (EMT).[10][11] Upon drug withdrawal, these cells can resume proliferation and may eventually acquire genetic mutations leading to stable drug resistance.[3]
Troubleshooting Guides
Problem: High levels of cell death are observed, but a small population of viable cells remains after this compound treatment.
-
Possible Cause: This is the expected outcome when inducing persister cells. The majority of the cancer cell population is sensitive to this compound, while a small subpopulation enters a drug-tolerant state.
-
Solution:
-
Confirm Persister Phenotype: Verify that the surviving cells are quiescent or slow-cycling. This can be assessed using cell cycle analysis (e.g., flow cytometry for DNA content) or by labeling with proliferation markers like Ki-67.
-
Drug Washout Experiment: To confirm the "persister" state is reversible, remove this compound from the culture medium and monitor for the re-emergence of a proliferating, drug-sensitive population.
-
Molecular Characterization: Analyze the signaling pathways in the surviving cells to identify potential bypass mechanisms. Western blotting for key phosphorylated proteins (p-ERK, p-AKT) is recommended.
-
Problem: No viable cells are observed after this compound treatment.
-
Possible Cause 1: this compound concentration is too high or treatment duration is too long. Even persister cells have a limit to their tolerance.
-
Solution 1: Perform a dose-response and time-course experiment to identify the optimal concentration and duration of this compound treatment that kills the majority of cells while leaving a viable persister population.
-
Possible Cause 2: The cell line used is exceptionally sensitive to this compound and does not readily produce persister cells.
-
Solution 2: Consider using a panel of different KRAS G12C-mutant cell lines, as the propensity to form persister cells can be cell-line dependent.
Problem: The surviving cells after this compound treatment are proliferating.
-
Possible Cause: The surviving cells may have pre-existing resistance mechanisms or have rapidly acquired genetic resistance rather than entering a quiescent persister state.
-
Solution:
-
Clonal Analysis: Isolate and expand individual surviving colonies. Assess their sensitivity to this compound to determine if they are truly resistant.
-
Genomic and Transcriptomic Analysis: Perform sequencing to identify potential mutations in the KRAS gene or other components of the signaling pathway. RNA sequencing can reveal transcriptional changes associated with resistance.
-
Experimental Protocols
Protocol 1: Induction of Drug-Tolerant Persister Cells with this compound
This protocol describes a general method for generating a population of DTP cells from a KRAS G12C-mutant cancer cell line.
Materials:
-
KRAS G12C-mutant cancer cell line (e.g., NCI-H358, NCI-H23)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture plates/flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate the cancer cells at a sufficient density to ensure that a subpopulation will survive the drug treatment.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a high concentration of this compound. This concentration should be predetermined from a dose-response curve and is typically 10-100 times the IC50 value.
-
Incubation: Incubate the cells for a period of 7-14 days. Replace the medium with fresh this compound-containing medium every 2-3 days.
-
Monitoring: Observe the cells microscopically for signs of widespread cell death and the emergence of a small population of surviving, non-proliferating cells.
-
Harvesting Persister Cells: After the incubation period, wash the cells with PBS to remove dead cells and debris. The remaining adherent cells are the enriched DTP population. These can be harvested for downstream analysis.
Protocol 2: Quantification of Persister Cell Frequency
This protocol allows for the quantification of the fraction of cells that become persisters upon this compound treatment.
Materials:
-
Induced DTP cells and parental cells
-
Cell viability assay (e.g., CellTiter-Glo®, Trypan Blue)
-
Flow cytometer
-
Fluorescent-activated cell sorting (FACS) buffer
Procedure:
-
Initial Cell Count: Seed a known number of parental cells.
-
Induce Persisters: Treat the cells with a high dose of this compound as described in Protocol 1.
-
Final Cell Count: After the treatment period, harvest the surviving cells and count the number of viable cells.
-
Calculation: The frequency of persister cells is calculated as the number of viable cells after treatment divided by the initial number of seeded cells.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically detailing the frequency of persister cell induction by this compound. Researchers are encouraged to generate this data empirically using the protocols outlined above. For comparison, studies with other targeted therapies in similar cancer models can provide an expected range for persister cell frequency.
| Cell Line | Drug | Treatment Concentration | Treatment Duration | Persister Cell Frequency | Reference |
| PC-9 (EGFR mutant) | Osimertinib | 3 µM | 9 days | ~0.3% | (Hypothetical Data) |
| A375 (BRAF mutant) | Vemurafenib | 2 µM | 14 days | ~0.1% | (Hypothetical Data) |
| KRAS G12C mutant | This compound | (To be determined) | (To be determined) | (To be determined) |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for inducing and characterizing persister cells.
Caption: Potential signaling dynamics in the emergence of persister cells.
References
- 1. RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting of drug-tolerant persister cells as an approach to counter drug resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of drug-tolerant persister cells as an approach to counter drug resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [open.bu.edu]
- 6. JCI Insight - Targeting CDK4 overcomes EMT-mediated tumor heterogeneity and therapeutic resistance in KRAS-mutant lung cancer [insight.jci.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Fighting Drug Resistance through the Targeting of Drug-Tolerant Persister Cells [mdpi.com]
- 9. Frontiers | Characteristics and molecular mechanism of drug-tolerant cells in cancer: a review [frontiersin.org]
- 10. Epithelial-to-Mesenchymal Transition is a Cause of Both Intrinsic and Acquired Resistance to KRAS G12C Inhibitor in KRAS G12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Epithelial-to-Mesenchymal Transition is a Cause of Both Intrinsic and Acquired Resistance to KRAS G12C Inhibitor in KRAS G12C–Mutant Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Head-to-Head Showdown: RMC-4998 vs. Sotorasib in Targeting KRAS G12C
A new wave of targeted therapies is revolutionizing the treatment landscape for KRAS G12C-mutated cancers, a patient population historically faced with limited options. Sotorasib (AMG 510), the first FDA-approved KRAS G12C inhibitor, has paved the way for a deeper understanding of targeting this once "undruggable" oncoprotein. Now, a novel agent, RMC-4998, a preclinical tool compound representative of the clinical candidate elironrasib (RMC-6291), is emerging with a distinct mechanism of action that promises to overcome some of the limitations of first-generation inhibitors. This guide provides a detailed, data-driven comparison of the mechanisms of action, preclinical efficacy, and potential clinical implications of this compound and sotorasib.
Dueling Mechanisms: Targeting the "On" vs. "Off" State of KRAS G12C
The fundamental difference between this compound and sotorasib lies in which conformational state of the KRAS G12C protein they target. KRAS acts as a molecular switch, cycling between an active GTP-bound ("on") state that drives downstream oncogenic signaling and an inactive GDP-bound ("off") state.
Sotorasib: The "Off" State Inhibitor
Sotorasib is a covalent, irreversible inhibitor that specifically binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] This binding event occurs when KRAS G12C is in its inactive, GDP-bound state, effectively locking the protein in this "off" conformation.[1] By trapping KRAS G12C in an inactive state, sotorasib prevents the exchange of GDP for GTP, thereby blocking the activation of downstream signaling pathways, most notably the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[1]
This compound: The "On" State Innovator
In contrast, this compound employs a novel mechanism to target the active, GTP-bound "on" state of KRAS G12C.[3][4] It is a covalent inhibitor that forms a tri-complex with the intracellular chaperone protein cyclophilin A (CypA) and the active KRAS G12C protein.[3][4][5] This tri-complex formation sterically hinders the interaction of KRAS G12C with its downstream effector proteins, thus inhibiting oncogenic signaling.[3][5] This unique approach of targeting the active state is designed to provide a deep and durable suppression of the RAS pathway.[5]
Preclinical Performance: A Comparative Analysis
Preclinical studies have demonstrated the potent anti-tumor activity of both sotorasib and this compound. However, their distinct mechanisms of action translate to differences in their preclinical profiles, particularly in the context of overcoming resistance.
Cellular Potency
Sotorasib has shown potent inhibition of cell viability and downstream signaling in various KRAS G12C mutant cell lines. The half-maximal inhibitory concentration (IC50) for cell viability typically ranges from 0.004 µM to 0.032 µM.[2]
This compound and its clinical counterpart, RMC-6291, have also demonstrated potent and durable suppression of RAS pathway activity in preclinical models.[5] Notably, in a mouse clinical trial, RMC-6291 outperformed adagrasib, another KRAS G12C(OFF) inhibitor with a similar mechanism to sotorasib, showing an increase in the number of responses, deeper tumor regressions, and more durable responses.[5]
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| Sotorasib | NCI-H358 | Cell Viability | ~0.006 | [1] |
| Sotorasib | MIA PaCa-2 | Cell Viability | ~0.009 | [1] |
| Sotorasib | H358 | Cell Viability | 0.0818 | [1] |
| Sotorasib | H23 | Cell Viability | 0.6904 | [1] |
| This compound | Not specified | Ternary complex formation with CYPA and KRAS G12C(ON) | 0.028 | [4] |
This table summarizes publicly available quantitative data. Direct head-to-head comparisons in the same experimental setting are limited.
In Vivo Efficacy
Both inhibitors have demonstrated significant anti-tumor activity in xenograft models of KRAS G12C-mutated cancers. Sotorasib has been shown to induce tumor regression in these models.[1] Preclinical studies with RMC-6291 have shown promising results in multiple patient- and cell-line-derived xenograft models of KRAS G12C non-small cell lung cancer (NSCLC).[5] A key differentiator for this compound/RMC-6291 is its demonstrated activity in models of resistance to KRAS G12C(OFF) inhibitors.[6]
Visualizing the Mechanisms of Action
To better understand the distinct approaches of these two inhibitors, the following diagrams illustrate their mechanisms and the signaling pathways they disrupt.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of KRAS G12C inhibitors.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor on the proliferation of KRAS G12C mutant cancer cell lines.
Methodology:
-
Cell Seeding: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound or sotorasib) for 72 hours. A vehicle control (e.g., DMSO) is included.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.
Western Blotting for Downstream Signaling Inhibition
Objective: To assess the inhibitor's effect on the phosphorylation of downstream effector proteins, such as ERK, as a measure of pathway inhibition.
Methodology:
-
Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor at various concentrations and for different time points.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-ERK band is normalized to the total ERK band to determine the extent of pathway inhibition.
Overcoming Resistance: A Key Advantage for this compound?
A significant challenge with targeted therapies is the development of resistance. For sotorasib, resistance can emerge through various mechanisms, including new KRAS mutations or the activation of bypass pathways that reactivate downstream signaling.
The novel mechanism of this compound, targeting the active state of KRAS G12C, may offer an advantage in overcoming resistance to "off" state inhibitors. Preclinical data suggests that RMC-6291 is less susceptible to resistance mechanisms that involve the upstream reactivation of signaling.[3] This suggests that this compound and its clinical successors could provide a therapeutic option for patients who have developed resistance to first-generation KRAS G12C inhibitors.
Conclusion and Future Directions
Sotorasib has marked a pivotal moment in the treatment of KRAS G12C-mutated cancers, validating this oncoprotein as a druggable target. This compound represents the next evolution in this field, with a distinct mechanism of action that targets the active "on" state of KRAS G12C. This innovative approach holds the promise of deeper and more durable responses and the potential to overcome resistance to existing therapies.
As RMC-6291 (elironrasib) progresses through clinical trials, the head-to-head comparison with sotorasib will become clearer. The data generated from these trials will be crucial in defining the optimal therapeutic strategies for patients with KRAS G12C-mutated cancers and may usher in a new era of personalized medicine for this challenging disease. The distinct mechanisms of these two inhibitors also open up possibilities for combination therapies, which could further enhance anti-tumor efficacy and combat resistance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. revmed.com [revmed.com]
In Vitro Efficacy Showdown: RMC-4998 vs. Adagrasib in Targeting KRAS G12C
A detailed comparison of two leading inhibitors targeting the KRAS G12C mutation reveals differences in their mechanism of action, potency, and impact on downstream signaling pathways. This guide provides an in-depth analysis of their in vitro performance, supported by experimental data and detailed protocols for researchers in oncology and drug development.
The KRAS G12C mutation, a prevalent driver in various cancers, has long been a challenging target for therapeutic intervention. The development of covalent inhibitors has marked a significant turning point, with adagrasib being a notable approved therapy. A new generation of inhibitors, exemplified by RMC-4998, is emerging with a distinct mechanism of action. This guide offers a comparative in vitro analysis of this compound and adagrasib, focusing on their efficacy in preclinical models.
Differentiated Mechanisms of Action
Adagrasib is a covalent inhibitor that selectively targets the inactive, GDP-bound state of the KRAS G12C protein. By binding to the cysteine residue at position 12, it locks the protein in an "off" state, preventing it from being activated and subsequently inhibiting downstream oncogenic signaling.
In contrast, this compound is a first-in-class, orally bioavailable inhibitor that targets the active, GTP-bound state of KRAS G12C. It functions as a molecular glue, forming a stable ternary complex with the activated KRAS G12C protein and cyclophilin A (CYPA). This tri-complex formation effectively blocks the interaction of KRAS G12C with its downstream effectors, thereby shutting down pro-tumorigenic signaling pathways.
Quantitative Efficacy Comparison
In vitro studies have consistently demonstrated the potent activity of both this compound and adagrasib against KRAS G12C-mutant cancer cell lines. However, direct comparative analyses suggest a higher potency for this compound.
| Inhibitor | Assay Type | Cell Line(s) | IC50 Value(s) | Reference(s) |
| This compound | Cell Proliferation | Panel of KRAS G12C mutant cells | Mean IC50 of 0.28 nM | [1] |
| Ternary Complex Formation | - | IC50 of 28 nM | [2] | |
| Cell Viability | LU65 | - | [2] | |
| Cell Viability | H358, LU65, H2122 | Strong inhibitory effect | [2] | |
| adagrasib | Cell Viability (2D) | Panel of 17 KRAS G12C mutant cell lines | 10 nM - 973 nM | [3] |
| Cell Viability (3D) | Panel of 17 KRAS G12C mutant cell lines | 0.2 nM - 1042 nM | [3] |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here is a compilation from multiple sources and should be interpreted as a relative comparison.
A direct comparison in KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell lines, including CALU1, NCI-H23, and murine KPARG12C and 3LL-ΔNRAS lines, revealed that this compound displayed increased activity in reducing cell viability compared to adagrasib.[4]
Impact on Downstream Signaling
A key differentiator between the two inhibitors is the kinetics of their effect on downstream signaling pathways, primarily the MAPK pathway.
Studies have shown that this compound leads to a more rapid and sustained inhibition of ERK phosphorylation (p-ERK), a critical node in the MAPK cascade. In comparative western blot analyses, this compound was observed to abrogate ERK phosphorylation within 15 minutes of treatment, whereas the effect of adagrasib was more evident at later time points.[4] This rapid action is consistent with this compound's mechanism of directly targeting the active form of KRAS G12C.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and adagrasib
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and adagrasib in culture medium. Add the desired concentrations to the respective wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent and the 96-well plates to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.
Western Blot for Phospho-ERK (p-ERK) Inhibition
This technique is used to detect the levels of phosphorylated ERK, providing a measure of the inhibition of the MAPK signaling pathway.
Materials:
-
KRAS G12C mutant cancer cell lines
-
This compound and adagrasib
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound or adagrasib for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total ERK and a loading control like GAPDH.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-ERK.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: KRAS G12C signaling pathway and inhibitor intervention points.
Caption: General experimental workflow for in vitro comparison.
Conclusion
Both this compound and adagrasib are potent inhibitors of KRAS G12C, a critical oncogenic driver. However, their distinct mechanisms of action—targeting the active versus the inactive state of the protein—result in notable differences in their in vitro efficacy profiles. This compound demonstrates higher potency in cell viability assays and a more rapid and sustained inhibition of downstream MAPK signaling. These preclinical findings underscore the potential of targeting the active state of KRAS G12C and provide a rationale for the continued investigation of this compound and similar next-generation inhibitors in the development of more effective cancer therapies. The provided experimental protocols offer a framework for researchers to independently validate and expand upon these comparative analyses.
References
Synergistic Anti-Cancer Effects of RMC-4998 and mTORC1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of RAS(ON) inhibitors with inhibitors of key downstream signaling pathways represents a promising strategy in the development of novel cancer therapeutics. This guide provides a detailed comparison of the synergistic effects observed with the combination of RMC-4998, a preclinical tool compound representative of the KRASG12C(ON) inhibitor RMC-6291, and mTORC1 inhibitors in non-small cell lung cancer (NSCLC) models. The data presented herein is primarily derived from a pivotal study by Kitai et al., published in Nature Communications in 2024, which elucidates the potent and durable anti-tumor activity of this combination.
Mechanism of Synergy: Dual Pathway Inhibition
This compound is an orally active inhibitor that targets the active, GTP-bound state of the KRASG12C mutant protein.[1] The KRAS oncogene is a critical upstream regulator of multiple pro-survival signaling pathways, including the MAPK (RAS-RAF-MEK-ERK) pathway.[2] mTORC1 (mechanistic target of rapamycin complex 1) is a key downstream effector in the PI3K/AKT pathway, another crucial signaling cascade for cell growth and proliferation.[3][4][5]
In many KRAS-mutant cancers, these two pathways exhibit significant crosstalk and can compensate for the inhibition of the other, leading to therapeutic resistance.[3][6] The synergistic effect of combining this compound with an mTORC1 inhibitor stems from the simultaneous blockade of both the MAPK and PI3K/AKT/mTOR pathways. This dual inhibition leads to a more profound and sustained suppression of cancer cell growth, proliferation, and survival than either agent alone.[3][6]
Specifically, the combination of a KRASG12C inhibitor and an mTORC1 inhibitor has been shown to synergistically inhibit the expression of Cyclin D1, a key regulator of cell cycle progression, and the anti-apoptotic protein MCL-1.[3][4][5][7][8] This dual effect on critical cell cycle and survival machinery culminates in significant cell death and durable tumor regressions in preclinical models.[3][4][5][8]
Caption: Synergistic inhibition of KRASG12C and mTORC1 pathways.
In Vitro Performance
The combination of a KRASG12C inhibitor with an mTORC1 inhibitor has demonstrated significant synergy in reducing the viability of KRASG12C-mutant NSCLC cell lines.
| Cell Line | Treatment | Concentration | % Cell Viability Change from Control (72h) |
| H1373 | RM-018 (KRASG12C inhibitor) | 100 nM | ~ -20% |
| RMC-6272 (mTORC1 inhibitor) | 1 nM | ~ -10% | |
| Combination | 100 nM + 1 nM | ~ -60% | |
| H2122 | RM-018 (KRASG12C inhibitor) | 100 nM | ~ -15% |
| RMC-6272 (mTORC1 inhibitor) | 1 nM | ~ -5% | |
| Combination | 100 nM + 1 nM | ~ -55% | |
| Data summarized from Kitai et al., Nature Communications, 2024.[3] |
The combination treatment also leads to a significant increase in apoptosis, as measured by Annexin V staining.
| Cell Line | Treatment | Concentration | % Annexin V Positive Cells (72h) |
| H1373 | RM-018 (KRASG12C inhibitor) | 100 nM | ~10% |
| RMC-6272 (mTORC1 inhibitor) | 1 nM | ~5% | |
| Combination | 100 nM + 1 nM | ~35% | |
| Data summarized from Kitai et al., Nature Communications, 2024.[3] |
In Vivo Efficacy
In xenograft models of KRASG12C-mutant NSCLC, the combination of this compound and the mTORC1 inhibitor RMC-6272 resulted in deep and durable tumor regressions.
| Xenograft Model | Treatment | Dosage | Outcome |
| H2122 | Vehicle | - | Progressive tumor growth |
| This compound | 80 mg/kg, daily | Tumor growth inhibition followed by regrowth | |
| RMC-6272 | 6 mg/kg, weekly | Modest tumor growth inhibition | |
| Combination | This compound + RMC-6272 | Sustained tumor regression | |
| Data summarized from Kitai et al., Nature Communications, 2024.[3][9] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: KRASG12C mutant NSCLC cell lines (e.g., H1373, H2122) were seeded in 96-well plates.
-
Treatment: After 24 hours, cells were treated with vehicle, this compound, an mTORC1 inhibitor (e.g., RMC-6272), or the combination at the indicated concentrations.
-
Incubation: Cells were incubated for 72 hours.
-
Viability Assessment: Cell viability was determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence was read on a plate reader, and data was normalized to the vehicle-treated control group.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells were treated with the inhibitors as described for the cell viability assay for 72 hours.
-
Cell Harvesting: Both floating and adherent cells were collected and washed with cold PBS.
-
Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI negative) was quantified using a flow cytometer.
In Vivo Xenograft Studies
-
Cell Implantation: Human KRASG12C mutant NSCLC cells (e.g., H2122) were subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into treatment groups: vehicle, this compound (administered orally, daily), an mTORC1 inhibitor (e.g., RMC-6272, administered intraperitoneally, weekly), or the combination of both.[3][9]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Data Analysis: Tumor growth curves were plotted for each treatment group to assess efficacy.
Caption: Preclinical experimental workflow for evaluating synergy.
Conclusion
The preclinical data strongly support the synergistic anti-cancer activity of combining the KRASG12C(ON) inhibitor this compound with an mTORC1 inhibitor. This combination leads to enhanced inhibition of cell proliferation, increased apoptosis, and durable tumor regression in NSCLC models. These findings provide a compelling rationale for the clinical investigation of this combination strategy in patients with KRASG12C-mutant cancers. Further research is warranted to explore optimal dosing and scheduling and to identify potential biomarkers of response.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of GTP-bound KRAS and mTOR in lung adenocarcinoma and squamous cell carcinoma harboring KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer [ideas.repec.org]
- 5. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer | CoLab [colab.ws]
- 6. Efficacy of Combined Use of Everolimus and Second-Generation Pan-EGRF Inhibitors in KRAS Mutant Non-Small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RMC-4998 and Other KRAS(ON) Inhibitors for Drug Discovery Professionals
An in-depth guide to the potency, mechanism of action, and experimental validation of the novel KRAS(ON) inhibitor RMC-4998 in comparison to other targeted therapies.
This guide provides a comprehensive comparison of the preclinical tool compound this compound, a potent and selective inhibitor of the active, GTP-bound state of KRAS(G12C), with other notable KRAS inhibitors. Developed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective analysis of this compound's performance, supported by detailed methodologies and visual representations of key biological pathways.
Executive Summary
The landscape of KRAS-targeted therapies is rapidly evolving, moving beyond the initial success of inhibitors targeting the inactive, GDP-bound (OFF) state of the KRAS(G12C) mutant. This compound represents a significant advancement as a preclinical tool compound for the investigational drug RMC-6291, which engages the active, GTP-bound (ON) state of KRAS(G12C). This novel mechanism of action presents a promising strategy to overcome the limitations of first-generation KRAS(OFF) inhibitors. This guide presents a comparative overview of the potency of this compound against established KRAS(OFF) inhibitors like sotorasib and adagrasib, and provides context with the next-generation inhibitor, divarasib.
Data Presentation: Potency of KRAS Inhibitors
The following table summarizes the available quantitative data on the potency of this compound and other selected KRAS inhibitors. It is important to note that the data presented are compiled from various preclinical studies and are not from a single head-to-head comparative experiment. Therefore, direct comparisons should be made with caution, considering the potential for variability in experimental conditions.
| Inhibitor | Target | Mechanism of Action | Potency (IC50) | Cell Lines/Conditions |
| This compound | KRAS(G12C) | KRAS(ON) Inhibitor | 28 nM[1] | Not specified |
| 0.28 nM (mean)[1] | Cell proliferation assay | |||
| Sotorasib (AMG 510) | KRAS(G12C) | KRAS(OFF) Inhibitor | 0.3 - 2534 nM | Panel of human KRAS G12C-mutant lung cancer cell lines |
| Adagrasib (MRTX849) | KRAS(G12C) | KRAS(OFF) Inhibitor | 0.1 - 356 nM | Panel of human KRAS G12C-mutant lung cancer cell lines |
| Divarasib (GDC-6036) | KRAS(G12C) | KRAS(OFF) Inhibitor | 5-20x more potent than sotorasib and adagrasib | In vitro preclinical studies |
Signaling Pathway and Mechanism of Action
KRAS is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate pathways critical for cell growth and survival. Mutations such as G12C lock KRAS in a constitutively active state, driving oncogenesis. KRAS(OFF) inhibitors, like sotorasib and adagrasib, bind to the inactive form of the protein. In contrast, this compound targets the active KRAS(ON) state, offering a different therapeutic strategy.
Caption: The KRAS signaling pathway and points of intervention for KRAS(ON) and KRAS(OFF) inhibitors.
Experimental Protocols
The determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50), is crucial for preclinical drug evaluation. Below are detailed methodologies for key experiments commonly used to assess the efficacy of KRAS inhibitors.
Biochemical Assay: KRAS G12C/GTP Binding Assay
Objective: To determine the ability of an inhibitor to interfere with the binding of GTP to KRAS G12C in a cell-free system.
Methodology:
-
Reagents and Materials: Recombinant human KRAS G12C protein, a fluorescently labeled non-hydrolyzable GTP analog (e.g., GTP-Red), an anti-His-tag antibody labeled with a FRET donor (e.g., Europium cryptate), assay buffer, and 384-well microplates.
-
Assay Principle: This assay is based on a competitive binding format using Homogeneous Time-Resolved Fluorescence (HTRF). In the absence of an inhibitor, the binding of the GTP-Red ligand to the His-tagged KRAS G12C protein brings the FRET donor and acceptor into proximity, generating a high HTRF signal. A test compound that competes with the GTP-Red reagent for binding to KRAS G12C will disrupt FRET, leading to a decrease in the signal.
-
Procedure:
-
Dispense serial dilutions of the test inhibitor (e.g., this compound) into the microplate wells.
-
Add the His-tagged KRAS G12C protein to each well.
-
Add a pre-mixed solution of the anti-His-tag-Europium cryptate antibody and the GTP-Red reagent.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
-
Data Analysis: The HTRF ratio is calculated from the emission signals. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell-Based Assay: Cell Viability (IC50 Determination)
Objective: To measure the concentration of an inhibitor required to inhibit the growth of KRAS G12C-mutant cancer cells by 50%.
Methodology:
-
Cell Lines and Culture: Use a panel of cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2). Maintain the cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Assay Principle: Cell viability can be quantified using various methods. A common approach is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells.
-
Procedure:
-
Seed the cells into 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the culture medium.
-
Treat the cells with the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period, typically 72 to 120 hours.
-
Allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A generalized experimental workflow for determining the potency of KRAS inhibitors.
Conclusion
This compound demonstrates significant potency as a KRAS(ON) inhibitor in preclinical models. Its distinct mechanism of targeting the active state of KRAS(G12C) offers a compelling alternative to the established KRAS(OFF) inhibitors. While the available data suggests high potency, direct comparative studies under uniform experimental conditions are needed for a definitive assessment against other inhibitors. The experimental protocols outlined in this guide provide a framework for such evaluations, enabling researchers to rigorously assess the therapeutic potential of novel KRAS inhibitors. The continued exploration of KRAS(ON) inhibitors like this compound is a critical area of research with the potential to expand the therapeutic options for patients with KRAS-driven cancers.
References
RMC-4998: A Comparative Analysis of its Selectivity Profile Against Other RAS Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases, including KRAS, HRAS, and NRAS, are critical signaling hubs that, when mutated, are implicated in a significant portion of human cancers. The development of inhibitors that can selectively target these oncogenic drivers is a major focus of cancer research. RMC-4998 is a preclinical tool compound that represents the investigational drug RMC-6291. It is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound (ON) state of the KRAS G12C mutant. This guide provides a comparative analysis of the selectivity profile of this compound against other RAS isoforms, supported by available experimental data.
Mechanism of Action: A Tri-Complex Approach
This compound employs a novel mechanism of action by acting as a molecular glue. It forms a stable tri-complex with the intracellular chaperone protein cyclophilin A (CYPA) and the GTP-bound form of KRAS G12C[1][2]. This tri-complex sterically hinders the interaction of KRAS G12C with its downstream effectors, thereby inhibiting oncogenic signaling. The formation of this tri-complex is highly specific to the KRAS G12C mutant in its active conformation.
dot
Caption: Mechanism of this compound action on the RAS signaling pathway.
Selectivity Profile of this compound
Experimental data demonstrates that this compound is highly selective for the KRAS G12C mutant over other RAS isoforms and wild-type RAS. This selectivity is a key attribute, minimizing off-target effects and potentially leading to a better therapeutic window.
| RAS Isoform/Mutant | Assay Type | IC50 (nM) | Selectivity Index | Reference |
| KRAS G12C | Cell Proliferation (mutant cell line panel) | 0.28 (median) | - | [1] |
| Non-G12C mutant models | Cell Proliferation | >400 (approx.) | 1450-fold | [1] |
| KRAS G12C -CYPA | Tri-complex formation | 28 | - | [2][3] |
| KRAS G12C | ERK Signaling Inhibition | 1 - 10 | - | [3] |
| HRAS G12C | Not specified | Comparable to KRAS G12C | - | [1][4] |
| NRAS G12C | Not specified | Comparable to KRAS G12C | - | [1][4] |
| KRAS G13C | Not specified | Little to no activity | High | [1][4] |
| Wild-type KRAS | Live-cell tri-complex formation | No effect observed | High | [1] |
| Wild-type NRAS | Live-cell tri-complex formation | No effect observed | High | [1] |
| Wild-type HRAS | Live-cell tri-complex formation | No effect observed | High | [1] |
Note: RMC-6291, the clinical candidate represented by this compound, shows even greater potency and selectivity, with a median IC50 of 0.11 nM in KRAS G12C mutant cells and a selectivity index of 13,500 over non-G12C mutant models[1].
Experimental Protocols
The selectivity profile of this compound is determined through a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines with different RAS mutations.
Methodology:
-
Cell Culture: Cancer cell lines with known RAS mutations (e.g., NCI-H358 for KRAS G12C, and various non-G12C mutant and wild-type cell lines) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression curve fit.
Western Blot for Downstream Signaling Inhibition
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors in the RAS signaling pathway, such as ERK.
Methodology:
-
Cell Treatment: KRAS G12C mutant cells are treated with various concentrations of this compound for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with secondary antibodies.
-
Detection and Analysis: The protein bands are visualized, and the band intensities are quantified to determine the ratio of p-ERK to total ERK, indicating the level of pathway inhibition.
Biochemical Tri-Complex Formation Assay
Objective: To measure the ability of this compound to induce the formation of the KRAS G12C:CYPA:this compound tri-complex.
Methodology:
-
Reagents: Purified recombinant KRAS G12C protein (loaded with a non-hydrolyzable GTP analog like GMPPNP), purified CYPA, and this compound are used.
-
Assay Principle: A variety of biophysical techniques can be employed, such as Surface Plasmon Resonance (SPR) or Homogeneous Time-Resolved Fluorescence (HTRF).
-
SPR Method:
-
One of the proteins (e.g., CYPA) is immobilized on a sensor chip.
-
A mixture of KRAS G12C and varying concentrations of this compound is flowed over the chip.
-
The binding of the complex to the immobilized protein is measured in real-time, allowing for the determination of association and dissociation rates, and ultimately the binding affinity (KD) or IC50 for complex formation.
-
-
HTRF Method:
-
KRAS G12C and CYPA are labeled with donor and acceptor fluorophores, respectively.
-
In the presence of this compound, the formation of the tri-complex brings the fluorophores into proximity, resulting in a FRET signal that can be quantified.
-
dot
Caption: Experimental workflow for determining IC50 in cell proliferation assays.
Conclusion
This compound demonstrates a highly selective profile for the KRAS G12C mutant, with minimal activity against other RAS isoforms and wild-type RAS. Its unique tri-complex mechanism of action, which is dependent on the active, GTP-bound state of KRAS G12C, contributes to this remarkable specificity. The preclinical data for this compound and its clinical-stage counterpart, RMC-6291, underscore the potential of this therapeutic strategy for patients with KRAS G12C-driven cancers. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of novel RAS inhibitors.
References
Advantages of targeting the active vs inactive state of KRAS
The Kirsten Rat Sarcoma (KRAS) oncogene, long considered "undruggable," has recently become a tractable target in oncology, sparking a revolution in precision medicine. The development of small molecules that can directly inhibit mutant KRAS has led to two primary strategies, distinguished by which conformational state of the protein they target: the inactive, GDP-bound "OFF" state or the active, GTP-bound "ON" state.
This guide provides an objective, data-driven comparison of these two approaches for researchers, scientists, and drug development professionals. We delve into the mechanisms of action, comparative preclinical and clinical data, resistance profiles, and the key experimental protocols used to evaluate these distinct classes of inhibitors.
The KRAS Activation Cycle: A Tale of Two States
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate critical cellular processes like proliferation and survival.[1] In its active state, KRAS engages with downstream effector proteins, such as RAF and PI3K, to initiate signaling cascades.[2] Oncogenic mutations, most commonly at codon 12, impair the ability of KRAS to hydrolyze GTP back to GDP, locking the protein in a constitutively active "ON" state and driving uncontrolled cell growth.[3]
Targeting the Inactive (GDP-Bound) "OFF" State
The first clinically successful strategy involved developing covalent inhibitors that specifically target the KRAS G12C mutation. These molecules bind to the inactive, GDP-bound conformation of the protein.
Mechanism of Action
Inactive-state inhibitors, such as the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849) , are designed to fit into a transiently available allosteric pocket near the mutated cysteine, known as the Switch-II pocket (S-IIP).[4] They form an irreversible covalent bond with the thiol group of Cysteine-12, effectively trapping the KRAS G12C protein in its inactive state.[5] This prevents the exchange of GDP for GTP, thereby blocking downstream oncogenic signaling.[4][5]
Advantages
-
Clinically Validated: This approach has a proven track record, with two approved drugs demonstrating meaningful clinical benefits for patients with KRAS G12C-mutated cancers.
-
High Selectivity: The covalent interaction with the mutant cysteine provides high selectivity for the cancer-driving protein over wild-type KRAS.
Limitations and Resistance
Despite their success, responses to inactive-state inhibitors are often not durable.[6] Resistance can emerge through several mechanisms:
-
On-Target Mutations: Acquired secondary mutations in KRAS, such as at residues Y96, H95, or R68, can prevent the inhibitor from binding to the Switch-II pocket.[7]
-
Off-Target Bypass: Cancer cells can adapt by activating alternative signaling pathways to bypass the KRAS blockade. This often involves the reactivation of wild-type RAS isoforms or upstream receptor tyrosine kinases (RTKs).[8][9]
-
State-Dependency: The efficacy of these drugs depends on KRAS G12C cycling back to the GDP-bound state. Any cellular adaptation that increases the pool of active, GTP-bound KRAS can confer resistance.[8]
Targeting the Active (GTP-Bound) "ON" State
A newer, innovative strategy aims to directly inhibit the active, GTP-bound form of KRAS, which is the predominant state of the oncogenic protein in cancer cells.
Mechanism of Action
Active-state inhibitors employ a distinct mechanism. The leading clinical candidate, RMC-6291 , functions as a "molecular glue." It first binds to an abundant intracellular chaperone protein, cyclophilin A (CypA).[7] This drug-CypA complex then engages the active, GTP-bound KRAS G12C protein, forming a stable ternary, or "tri-complex."[7][10] This tri-complex sterically blocks the effector-binding domain of KRAS, preventing it from interacting with downstream partners like RAF, thereby shutting down oncogenic signaling.[7]
Advantages
-
Overcoming Resistance: By targeting the active protein, this strategy may overcome resistance mechanisms that limit inactive-state inhibitors, such as mutations that prevent S-IIP binding or adaptations that increase KRAS-GTP levels.[11][12]
-
Potentially Deeper, More Durable Responses: Preclinical data suggests that directly inhibiting the constitutively active form of KRAS leads to more profound and sustained suppression of the MAPK pathway, resulting in superior tumor regressions.[11][13]
-
Targeting the Abundant Species: This approach targets the form of oncogenic KRAS that is most prevalent within the cancer cell.
Data Presentation: Performance Comparison
The following tables summarize key preclinical and clinical data for representative KRAS inhibitors. Direct head-to-head clinical trials are ongoing, and preclinical data should be interpreted with caution as experimental conditions can vary.
Table 1: Preclinical Activity of KRAS Inhibitors
| Inhibitor | Target State | Target Mutant | Mechanism | Cell Line | IC₅₀ (Viability) | Reference(s) |
| Sotorasib | Inactive (OFF) | KRAS G12C | Covalent | NCI-H358 (NSCLC) | ~5-10 nM | [2][14] |
| Adagrasib | Inactive (OFF) | KRAS G12C | Covalent | NCI-H358 (NSCLC) | ~5-15 nM | [15] |
| RMC-6291 | Active (ON) | KRAS G12C | Covalent (Tri-complex) | NCI-H358 (NSCLC) | ~1-5 nM | [7] |
| MRTX1133 | Dual (ON/OFF) | KRAS G12D | Non-covalent | AGS (Gastric) | 6 nM | [16][17] |
Note: IC₅₀ values are approximate and can vary between studies and assay conditions.
Table 2: Clinical Efficacy in KRAS G12C-Mutant NSCLC (Previously Treated)
| Inhibitor | Target State | Trial (Phase) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Sotorasib | Inactive (OFF) | CodeBreaK 200 (Ph 3) | 28% | 5.6 months | [18] |
| Adagrasib | Inactive (OFF) | KRYSTAL-1 (Ph 2) | 43% | 6.5 months | [18] |
| RMC-6291 | Active (ON) | Phase 1/1b | 43% (G12C inhibitor-naïve) | Not yet mature | [13] |
Experimental Protocols
Accurate evaluation and comparison of KRAS inhibitors require robust biochemical and cell-based assays.
Biochemical Nucleotide Exchange Assay (TR-FRET)
This assay determines if an inhibitor can block the exchange of GDP for GTP, a key function of inactive-state inhibitors.
-
Objective: To measure the inhibition of SOS1-mediated nucleotide exchange on KRAS G12C.
-
Principle: The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). GDP-loaded KRAS G12C does not bind to the RAS-binding domain (RBD) of its effector, cRAF. The addition of the exchange factor SOS1 and GTP allows KRAS to become GTP-loaded and bind to a fluorescently-labeled RBD-cRAF, bringing a donor fluorophore (on KRAS) and an acceptor fluorophore (on RBD-cRAF) into proximity, generating a FRET signal.[19] An effective inactive-state inhibitor will prevent this exchange, resulting in a low FRET signal.
-
Protocol Outline:
-
Recombinant GDP-loaded KRAS G12C is incubated with the test inhibitor in a microplate.
-
A mix of GTP and the exchange factor SOS1 is added to initiate the nucleotide exchange reaction.
-
After incubation (e.g., 30 minutes at room temperature), fluorescently-labeled RBD-cRAF is added.
-
After a second incubation, the TR-FRET signal is measured on a compatible plate reader (emission at 665 nm and 620 nm).[20]
-
The ratio of acceptor/donor emission is calculated, and IC₅₀ values are determined from a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target (KRAS) within the complex environment of a living cell.
-
Objective: To measure the thermal stabilization of KRAS G12C upon inhibitor binding in intact cells.
-
Principle: Ligand binding typically increases the thermal stability of a protein. In CETSA, cells are treated with the inhibitor and then heated across a range of temperatures. At higher temperatures, proteins denature and aggregate. The amount of soluble, non-aggregated KRAS remaining at each temperature is quantified. An effective inhibitor will increase the temperature at which KRAS denatures and aggregates.[21]
-
Protocol Outline:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358) and treat with the test inhibitor or vehicle (DMSO) for a set time (e.g., 2 hours).
-
Harvest the cells, wash, and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells (e.g., by freeze-thaw cycles) and pellet the aggregated proteins by high-speed centrifugation.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble KRAS protein in each sample using Western blotting or ELISA.[21]
-
Plot the amount of soluble KRAS versus temperature to generate a "melting curve." A shift in the curve indicates target engagement.
-
Downstream Signaling Assay (p-ERK Western Blot)
This assay assesses the functional consequence of KRAS inhibition by measuring the activity of a key downstream signaling pathway.
-
Objective: To quantify the reduction in phosphorylated ERK (p-ERK), a key node in the MAPK pathway, following inhibitor treatment.
-
Principle: Active KRAS signaling leads to the phosphorylation and activation of downstream kinases, including MEK and ERK. An effective KRAS inhibitor will block this cascade, leading to a decrease in the levels of p-ERK.
-
Protocol Outline:
-
Seed KRAS G12C mutant cells in culture plates and allow them to adhere.
-
Treat cells with a dose range of the test inhibitor for a specified time (e.g., 2-24 hours).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Determine the total protein concentration of each lysate (e.g., using a BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for p-ERK and total ERK (as a loading control).
-
Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
-
Conclusion and Future Directions
The advent of direct KRAS inhibitors has transformed the therapeutic landscape for a subset of cancer patients. Targeting the inactive "OFF" state provided the crucial first breakthrough, establishing a clinically validated approach. However, the challenge of acquired resistance has highlighted its limitations.
The emerging strategy of targeting the active "ON" state represents a promising evolution. By directly inhibiting the predominant oncogenic form of the protein through novel mechanisms like tri-complex formation, this approach has the potential to deliver more potent, durable responses and overcome key resistance pathways that plague first-generation inhibitors.[12]
The future of KRAS inhibition will likely involve a multi-pronged approach. This may include combining active- and inactive-state inhibitors, developing "dual-state" pan-KRAS inhibitors that are effective against a wider range of mutations, and integrating these targeted agents with other therapies, such as immunotherapy or inhibitors of bypass pathways (e.g., SHP2 or EGFR inhibitors), to create more effective and lasting treatments for patients with KRAS-driven cancers.[18][22]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 13. revmed.com [revmed.com]
- 14. biorxiv.org [biorxiv.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 18. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
A Comparative Guide to RMC-4998 in Combination with Immunotherapy for KRAS G12C-Mutated Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of RMC-4998, a novel KRAS G12C(ON) inhibitor, in combination with immunotherapy, against alternative therapeutic strategies. The data presented is compiled from publicly available preclinical studies to inform further research and development in KRAS-targeted cancer therapies.
Introduction to this compound
This compound is a potent and selective covalent inhibitor that targets the active, GTP-bound state of the KRAS G12C mutant protein. Unlike first-generation KRAS G12C inhibitors that bind to the inactive, GDP-bound state, this compound's mechanism of action offers a distinct approach to shutting down oncogenic signaling. However, similar to other targeted therapies, adaptive resistance can emerge, often through the reactivation of the MAPK signaling pathway. Preclinical evidence strongly suggests that combining this compound with other targeted agents, such as SHP2 inhibitors, and immunotherapy can overcome this resistance and lead to durable anti-tumor responses.
Preclinical Data Comparison
The following tables summarize key preclinical data for this compound in combination with the SHP2 inhibitor RMC-4550 and immunotherapy, compared to alternative KRAS G12C inhibitors.
In Vivo Efficacy in Syngeneic Mouse Models of Non-Small Cell Lung Cancer (NSCLC)
| Treatment Group | Tumor Model | Metric | Result | Citation |
| This compound + RMC-4550 + anti-PD-1 | Immunogenic (KPARG12C) | Complete Regressions | High frequency of complete cures | [1] |
| This compound + anti-PD-1 | Immunogenic (KPARG12C) | Complete Regressions | Major driver of complete regressions | [1] |
| This compound + RMC-4550 | Immunogenic (KPARG12C) | Survival | Extended survival | [1] |
| This compound + RMC-4550 + anti-PD-1 | Immune-Excluded (3LL-ΔNRAS) | Tumor Growth | Sensitizes tumors to anti-PD-1, leading to tumor rejection | [2] |
| This compound + RMC-4550 + anti-PD-1 + anti-CTLA-4 | Immune-Excluded (3LL-ΔNRAS) | Survival | Further suppressed tumor relapse and extended survival | [3] |
| Sotorasib + anti-PD-1 | Immunogenic | Tumor Growth | Enhanced anti-tumor efficacy compared to monotherapy | [4] |
| Adagrasib + anti-PD-1 | Preclinical Models | Immune Response | Boost in immune response | [5] |
Immunomodulatory Effects in the Tumor Microenvironment (TME)
| Treatment Group | Tumor Model | Immune Cell Population | Change | Citation |
| This compound + RMC-4550 | Immune-Excluded (3LL-ΔNRAS) | T Cells & NK Cells | Increased infiltration and activation | [2] |
| Tumor-Promoting Myeloid Cells | Reduction | [2] | ||
| Sotorasib + anti-PD-1 | Preclinical Models | CD8+ T Cells | Increased infiltration | [4] |
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling and Therapeutic Intervention
Caption: Simplified KRAS G12C signaling pathway and points of intervention for this compound and other inhibitors.
Preclinical Experimental Workflow for Combination Therapy Evaluation
Caption: A typical preclinical workflow for evaluating the efficacy of this compound combination therapy in vivo.
Experimental Protocols
Cell Lines and Culture
KRAS G12C mutant human (e.g., NCI-H358) and murine (e.g., KPARG12C, 3LL-ΔNRAS) non-small cell lung cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vivo Tumor Models
All animal experiments are conducted in accordance with institutional guidelines. For subcutaneous models, 1x106 cancer cells are injected into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6). For orthotopic lung models, cancer cells are injected intravenously. Tumors are allowed to establish until they reach a palpable size (e.g., ~100 mm3) before the initiation of treatment.
Drug Administration
-
This compound: Administered orally (p.o.) once daily at a dose of 100 mg/kg.
-
RMC-4550 (SHP2 inhibitor): Administered orally (p.o.) once daily at a dose of 30 mg/kg.
-
Anti-PD-1 antibody: Administered via intraperitoneal (i.p.) injection twice a week at a dose of 10 mg/kg.
-
Vehicle: Administered to the control group following the same schedule as the treatment groups.
Tumor volumes are measured 2-3 times per week with calipers, and body weight is monitored as a measure of toxicity.
Flow Cytometry for Tumor Microenvironment Analysis
Tumors are harvested, minced, and digested to create single-cell suspensions. The cells are then stained with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells, macrophages, NK cells). Data is acquired on a flow cytometer and analyzed using appropriate software (e.g., FlowJo).
Western Blotting for Signaling Pathway Analysis
Cancer cells are treated with inhibitors for various durations. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) and a loading control (e.g., β-actin). Membranes are then incubated with secondary antibodies and visualized.
Conclusion
The preclinical data strongly support the combination of the KRAS G12C(ON) inhibitor this compound with a SHP2 inhibitor and immune checkpoint blockade as a promising therapeutic strategy for KRAS G12C-mutated cancers. This combination not only directly targets the oncogenic driver but also remodels the tumor microenvironment to be more susceptible to an anti-tumor immune response. This approach appears particularly effective in overcoming the resistance often seen with monotherapies and has the potential to induce durable, long-term remissions, even in immunologically "cold" tumors. Further clinical investigation of this combination is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CodeBreaK 100/101: First Report of Safety/Efficacy of Sotorasib in Combination with Pembrolizumab or Atezolizumab in Advanced KRAS p.G12C NSCLC | IASLC [iaslc.org]
- 5. onclive.com [onclive.com]
A Head-to-Head Comparison of RMC-4998 and RMC-6291: Preclinical Tool vs. Clinical Candidate in KRAS G12C Inhibition
In the rapidly evolving landscape of targeted cancer therapies, inhibitors of the KRAS G12C mutation have emerged as a significant breakthrough. Among the novel approaches is the development of molecules that target the active, GTP-bound state of KRAS G12C, known as KRAS(ON) inhibitors. This guide provides a detailed comparison of two such molecules developed by Revolution Medicines: RMC-4998, a preclinical tool compound, and RMC-6291 (Elironrasib), its clinical counterpart currently under investigation. While direct head-to-head clinical studies are not applicable as this compound is a research compound, this guide will compare their available preclinical data, mechanism of action, and experimental protocols to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action: A Novel Tri-Complex Formation
Both this compound and RMC-6291 employ an innovative mechanism of action, functioning as molecular glues to form a tri-complex with Cyclophilin A (CypA) and KRAS G12C(ON).[1][2][3][4] This tri-complex sterically hinders the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling.[2] This approach is distinct from first-generation KRAS G12C inhibitors like sotorasib and adagrasib, which target the inactive, GDP-bound (OFF) state of the protein.[5][6]
The formation of this stable, irreversible inhibitory tri-complex is dependent on all three components: the inhibitor (this compound or RMC-6291), the intracellular chaperone protein CypA, and the GTP-bound KRAS G12C protein.[2][7] This selective targeting of the active KRAS(ON) state is believed to contribute to a more profound and durable suppression of the RAS pathway.[4][8] Preclinical data suggests that this mechanism may be less susceptible to resistance mechanisms that involve the reactivation of upstream signaling.[2]
Preclinical Performance: A Comparative Overview
This compound serves as a preclinical tool compound representative of the investigational drug RMC-6291.[9][10][11] They share similar chemical structures and have been reported to have nearly identical kinetic constants for engaging active KRAS G12C.[7]
In Vitro Activity
| Compound | Target | Cell Line | Assay | IC50 | Citation |
| This compound | KRAS G12C(ON) | - | Ternary complex formation | 28 nM | [3] |
| RMC-6291 | KRAS G12C(ON) | NCI-H358 | Cell Viability (CellTiter-Glo) | - | [2] |
| RMC-6291 | KRAS G12C(ON) | KRAS G12C mutant cell panel | Cell Proliferation | 0.11 nM (median) | [7] |
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of both compounds. This compound has been shown to inhibit ERK phosphorylation and induce tumor regression in mouse models.[3] Notably, in a mouse clinical trial with various xenograft models of KRAS G12C non-small cell lung cancer (NSCLC), RMC-6291 outperformed the KRAS G12C(OFF) inhibitor adagrasib, showing a greater number of responses, deeper tumor regressions, and improved durability.[8]
| Compound | Model | Dosing | Outcome | Citation |
| This compound | NCI-H358 xenografts | 10-200 mg/kg; once daily; p.o. | Inhibited ERK phosphorylation, induced apoptosis, and led to tumor regression. | [3] |
| This compound | Sotorasib-resistant LU65 xenografts | 100 mg/kg; once daily; p.o. | Induced tumor regression and inhibited ERK phosphorylation. | [3] |
| RMC-6291 | Sotorasib-resistant MIA PaCa-2 CDX | 100 mg/kg PO QD | Superior anti-tumor activity compared to sotorasib. | [12] |
| RMC-6291 | KRAS G12C NSCLC xenograft panel | - | Outperformed adagrasib in response rate, depth, and durability of tumor regression. | [8][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and RMC-6291.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: KRAS G12C mutant cells (e.g., NCI-H358) are seeded in multi-well plates.
-
Treatment: Cells are treated with a serial dilution of the test compound (this compound or RMC-6291) or a vehicle control (e.g., DMSO).[14]
-
Incubation: The plates are incubated for a specified duration, typically ranging from 3 to 6 days.[14]
-
Reagent Addition: A cell viability reagent, such as CellTiter-Glo, is added to the wells according to the manufacturer's instructions.
-
Signal Measurement: The luminescence or fluorescence is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle-only control, and the half-maximal inhibitory concentration (IC50) is calculated.[14]
Western Blotting for Pathway Analysis
This technique is used to assess the inhibition of downstream signaling pathways, such as the MAPK pathway, by measuring the phosphorylation status of key proteins like ERK.
Protocol:
-
Cell Treatment: Cultured KRAS G12C mutant cells are treated with the inhibitor at various concentrations and for different durations.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Separation: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total forms of downstream effector proteins (e.g., p-ERK, total ERK).[14]
-
Detection: Secondary antibodies conjugated to a detectable marker are used to visualize the protein bands.
In Vivo Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy and pharmacokinetic properties of drug candidates in a living organism.
Protocol:
-
Tumor Implantation: Human cancer cells (e.g., NCI-H358) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized into groups and treated with the test compound (e.g., this compound via oral gavage) or a vehicle control.[3][14]
-
Monitoring: Tumor volume and body weight are measured regularly.[14]
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to assess target engagement). The tumor growth inhibition (TGI) is calculated.[14]
Clinical Advancement: RMC-6291 (Elironrasib)
RMC-6291 is currently being evaluated in a Phase 1/1b clinical trial (NCT05462717) for patients with advanced solid tumors harboring a KRAS G12C mutation.[6][12] Preliminary results have shown encouraging anti-tumor activity in patients with NSCLC and colorectal cancer (CRC), including those who were previously treated with KRAS G12C(OFF) inhibitors.[12][13] The objective response rate was 57% in NSCLC patients with prior KRAS G12C(OFF) inhibitor treatment and 44% in CRC patients naive to this class of drugs.[13] The safety profile of RMC-6291 has been reported as manageable.[12]
Conclusion
This compound and RMC-6291 represent a novel class of KRAS G12C(ON) inhibitors that utilize a unique tri-complex mechanism to block oncogenic signaling. While this compound has been instrumental as a preclinical tool, RMC-6291 (Elironrasib) has advanced into clinical trials, demonstrating promising early signs of efficacy and a manageable safety profile. The preclinical data suggests that targeting the active state of KRAS G12C may offer advantages over inhibiting the inactive state, potentially overcoming some forms of resistance. The ongoing clinical evaluation of RMC-6291 will be critical in determining its ultimate therapeutic value for patients with KRAS G12C-mutant cancers. This guide provides a foundational understanding of these two important molecules, offering valuable insights for the scientific and drug development communities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. drughunter.com [drughunter.com]
- 6. onclive.com [onclive.com]
- 7. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 10. ir.revmed.com [ir.revmed.com]
- 11. Revolution Medicines Reports Strong Anti-Tumor Effects of RAS(ON) Inhibitors in KRAS-Mutated NSCLC Models [synapse.patsnap.com]
- 12. revmed.com [revmed.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for RMC-4998
Disclaimer: The following information provides general guidance for the handling and disposal of RMC-4998 in a research setting. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these procedures are based on best practices for handling potent, research-grade, cytotoxic compounds. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.
This compound is a potent KRASG12C inhibitor with antitumor activity, necessitating careful handling and disposal to ensure personnel safety and environmental protection.[1][2] All materials that come into contact with this compound should be considered potentially hazardous and managed accordingly.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for its safe handling and in determining the appropriate disposal route.
| Property | Value | Source |
| CAS Number | 2642037-07-6 | [1][2][3][4][5] |
| Molecular Formula | C57H74N8O7 | [1][3][4] |
| Molecular Weight | 983.25 g/mol | [2][3][4][5] |
| Appearance | Solid Powder | [3] |
| Solubility | 10 mM in DMSO | [3] |
| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years | [4][5] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [4][5][6] |
Experimental Protocols: Decontamination and Disposal
While specific experimental protocols for this compound disposal are not available, the following procedures are based on established guidelines for handling cytotoxic and hazardous chemical waste in a laboratory setting.
I. Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, in solution, or as waste), the following PPE is mandatory:
-
Gloves: Double gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: ANSI-approved safety glasses or goggles are required.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a properly fitted N95 or higher-rated respirator is advisable.
II. Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.[1]
-
Solid Waste:
-
Description: Includes contaminated gloves, bench paper, pipette tips, vials, and any other solid materials that have come into contact with this compound.
-
Procedure:
-
Collect all solid waste in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with your institution's guidelines.
-
Keep the container sealed when not in use.
-
-
-
Liquid Waste:
-
Description: Includes unused or expired solutions of this compound, and solvents used for rinsing contaminated glassware.
-
Procedure:
-
Collect all liquid waste in a compatible, shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene (HDPE) container).
-
Do not mix incompatible waste streams.[7]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the solvent system (e.g., "in DMSO").
-
Keep the container tightly capped and stored in a designated satellite accumulation area.
-
-
-
Sharps Waste:
-
Description: Needles, syringes, or any other sharp objects contaminated with this compound.
-
Procedure:
-
Place all contaminated sharps directly into a designated, puncture-proof sharps container.
-
The container should be labeled as "Cytotoxic Sharps Waste" or as required by your institution.
-
-
III. Decontamination of Surfaces and Glassware
-
Surface Decontamination:
-
Procedure:
-
Prepare a cleaning solution (e.g., a detergent solution followed by 70% ethanol or a validated decontamination solution from your EHS office).
-
Wipe the contaminated surface with the cleaning solution, working from the outer edge towards the center.
-
Dispose of the cleaning materials as solid cytotoxic waste.
-
-
-
Glassware Decontamination:
-
Procedure:
-
Rinse glassware with a suitable solvent (one that dissolves this compound, such as DMSO or ethanol) to remove any residue.
-
Collect the rinsate as hazardous liquid waste.
-
After the initial rinse, wash the glassware with a standard laboratory detergent and water.
-
-
IV. Disposal Pathway
-
Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[2][4]
-
All segregated waste containers (solid, liquid, sharps) must be collected by your institution's certified hazardous waste management personnel.
-
Follow your facility's procedures for scheduling a hazardous waste pickup.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of waste generated from working with this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
